This guide serves as a comprehensive technical monograph for Methyl 4-hydroxy-3,5-dinitrobenzoate (CAS: 33927-05-8).[1] It is designed for researchers requiring precise physicochemical data, synthesis protocols, and char...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a comprehensive technical monograph for Methyl 4-hydroxy-3,5-dinitrobenzoate (CAS: 33927-05-8).[1] It is designed for researchers requiring precise physicochemical data, synthesis protocols, and characterization standards.
[2]
Part 1: Physicochemical Profile & Melting Point Analysis
Methyl 4-hydroxy-3,5-dinitrobenzoate is a highly functionalized aromatic ester used primarily as an intermediate in the synthesis of dendritic polymers, nonlinear optical materials, and complex pharmaceutical agents.
Core Properties Table[1]
Property
Specification
IUPAC Name
Methyl 4-hydroxy-3,5-dinitrobenzoate
CAS Number
33927-05-8
Molecular Formula
C₈H₆N₂O₇
Molecular Weight
242.14 g/mol
Appearance
Yellow to orange crystalline solid
Solubility
Soluble in acetone, ethyl acetate, chloroform; sparingly soluble in water.
Acidity (pKa)
~3.5 (Phenolic OH is highly acidic due to electron-withdrawing nitro groups)
The Melting Point: 107–111 °C[3]
The melting point of Methyl 4-hydroxy-3,5-dinitrobenzoate is critically dependent on purity, specifically the absence of mono-nitro derivatives or hydrolyzed acid byproducts.
Structural Insight (The Ortho Effect):
One might expect a phenolic compound with two nitro groups to have a significantly higher melting point due to intermolecular hydrogen bonding. However, the melting point is relatively moderate (similar to the non-hydroxy analog Methyl 3,5-dinitrobenzoate, MP 107–109 °C).
Mechanism: The hydroxyl proton forms a strong intramolecular hydrogen bond with the oxygen of the adjacent ortho-nitro group. This "locks" the proton, preventing it from participating in intermolecular hydrogen bonding lattice networks, effectively lowering the energy required to melt the crystal lattice.
Part 2: Synthesis & Production Protocol
Objective: Synthesize Methyl 4-hydroxy-3,5-dinitrobenzoate via electrophilic aromatic substitution (Nitration) of Methyl 4-hydroxybenzoate (Methyl Paraben).
Reaction Logic
The starting material, Methyl 4-hydroxybenzoate, contains a phenolic hydroxyl group (strongly activating, ortho/para directing) and an ester group (deactivating, meta directing). The hydroxyl group dominates the directing effect. The 3 and 5 positions are ortho to the hydroxyl group, making them the exclusive sites for dinitration.
Experimental Protocol
Reagents:
Methyl 4-hydroxybenzoate (Methyl Paraben): 15.2 g (100 mmol)
Nitric Acid (HNO₃, 70%): 30 mL
Sulfuric Acid (H₂SO₄, conc.): 40 mL
Ice/Water: 500 mL
Step-by-Step Workflow:
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 15.2 g of Methyl 4-hydroxybenzoate in 40 mL of concentrated sulfuric acid. Cool the solution to 0–5 °C using an ice-salt bath.
Nitration: Dropwise add 30 mL of nitric acid (70%) over 45 minutes.
Critical Control: Maintain internal temperature below 15 °C to prevent oxidative degradation of the phenol ring (picric acid formation risk).
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. The solution will turn from pale yellow to deep orange.
Quenching: Pour the reaction mixture slowly into 500 mL of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
Isolation: Filter the solid using a Buchner funnel. Wash strictly with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).
Purification (Recrystallization):
Dissolve the crude solid in minimal boiling methanol (~150 mL).
Allow to cool slowly to room temperature, then refrigerate at 4 °C.
Filter the crystals and dry in a vacuum oven at 50 °C for 6 hours.
Yield: Expected yield is 85–90% (approx. 20–22 g).
Synthesis Workflow Diagram
Caption: Synthesis pathway converting Methyl Paraben to the 3,5-dinitro derivative via controlled nitration.
Part 3: Characterization & Validation
To ensure the compound meets the stringent requirements for drug development or polymer synthesis, a multi-modal validation approach is required.
Analytical Logic Tree
Melting Point Check: If MP < 105 °C, the product likely contains mono-nitro impurities. Recrystallize.
NMR Verification:
¹H NMR (DMSO-d₆): The introduction of two nitro groups removes the aromatic protons at positions 3 and 5. The remaining protons at positions 2 and 6 become chemically equivalent and highly deshielded.
Expected Signal: A singlet (2H) around 8.5 – 8.8 ppm .
Phenolic Proton: A broad singlet (1H) typically shifted downfield (>10 ppm) due to hydrogen bonding, often broadened or invisible depending on solvent dryness.
NO₂ Stretches: Asymmetric (~1530 cm⁻¹) and Symmetric (~1340 cm⁻¹).
Characterization Workflow Diagram
Caption: Decision logic for validating the purity of Methyl 4-hydroxy-3,5-dinitrobenzoate.
Part 4: Applications & Safety[4]
Key Applications
Dendritic Polymers: The phenolic group serves as a focal point for growing dendrons, while the ester can be hydrolyzed or transesterified to attach to cores.
Nonlinear Optics (NLO): The "push-pull" electronic structure (electron-donating OH vs. electron-withdrawing NO₂/Ester) creates a dipole moment suitable for NLO materials.
Pharmaceutical Intermediates: Used as a scaffold for synthesizing complex amino-benzoates (via reduction of nitro groups) or benzoxazoles.
Safety Profile (MSDS Summary)
Explosive Hazard: Like all polynitro aromatics, this compound has high energy potential. While less sensitive than TNT or picric acid, it should not be heated rapidly in closed systems.
Toxicity: Irritant to eyes, skin, and respiratory system.
Handling: Use non-sparking tools. Store away from strong bases (which form unstable phenolate salts).
References
Canadian Journal of Chemistry . (1963).[2] Synthesis, Reactions, and Properties of Some Highly Hindered Diphenyl Ethers. Vol 41, Page 262.
PubChem Database . Methyl 4-hydroxy-3,5-dinitrobenzoate (CID 1798993). National Center for Biotechnology Information.
A Comprehensive Spectroscopic and Methodological Guide to Methyl 4-hydroxy-3,5-dinitrobenzoate
This technical guide provides an in-depth analysis of the spectral data for Methyl 4-hydroxy-3,5-dinitrobenzoate (alternatively named 4-Carbomethoxy-2,6-dinitrophenol), a key reagent in synthetic organic chemistry. Desig...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the spectral data for Methyl 4-hydroxy-3,5-dinitrobenzoate (alternatively named 4-Carbomethoxy-2,6-dinitrophenol), a key reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven methodologies to ensure a thorough understanding and confident application of this compound's structural data.
Introduction and Molecular Overview
Methyl 4-hydroxy-3,5-dinitrobenzoate (MHDB), with the molecular formula C₈H₆N₂O₇ and a molecular weight of 242.14 g/mol , is a highly functionalized aromatic ester.[1] Its structure is characterized by a central benzene ring substituted with a hydroxyl group, a methyl ester group, and two nitro groups. This unique arrangement of electron-withdrawing and electron-donating groups creates a distinct electronic environment, making MHDB a valuable tool in synthetic chemistry, particularly as a glycosyl donor in the synthesis of complex oligosaccharides under neutral conditions. Understanding its spectral signature is paramount for verifying its purity, confirming its identity, and tracking its transformations in chemical reactions.
This guide will deconstruct the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of MHDB, explaining the rationale behind the observed signals and providing robust protocols for data acquisition.
Predicted Spectral Features and Molecular Structure
Before analyzing the experimental data, a theoretical examination of the MHDB structure allows us to predict its key spectral characteristics. The molecule's symmetry is a defining feature; a C₂ axis of symmetry passes through the C1-C4 axis of the benzene ring. This symmetry dictates that the two nitro groups are equivalent, as are the two aromatic protons and the two carbons to which the nitro groups are attached.
¹H NMR: We anticipate a singlet for the two equivalent aromatic protons (H-2 and H-6), a singlet for the three methyl ester protons, and a signal for the phenolic hydroxyl proton, which may be broad and of variable chemical shift.
¹³C NMR: Due to symmetry, only five signals are expected for the eight carbon atoms: one for the methyl ester carbon, one for the carbonyl carbon, and four for the aromatic carbons (C-1, C-2/C-6, C-3/C-5, and C-4).
IR Spectroscopy: Key vibrational modes should include a broad O-H stretch for the phenol, characteristic N-O stretches for the nitro groups, a C=O stretch for the ester, and various C=C and C-H stretches for the aromatic ring.
Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 242. Subsequent fragmentation is likely to involve the loss of the methoxy group (-OCH₃), the methyl group (-CH₃), or the nitro groups (-NO₂).
The following diagram illustrates the molecular structure and numbering scheme used for spectral assignments.
Caption: Molecular Structure of Methyl 4-hydroxy-3,5-dinitrobenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration reveals the number of protons responsible for the signal, and the multiplicity (splitting pattern) shows the number of neighboring protons.
Sample Preparation: Dissolve 5-10 mg of high-purity MHDB in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile protons like the phenolic -OH, allowing for its observation.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength provides better signal dispersion and resolution.
Data Acquisition:
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve maximum homogeneity and resolution.
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
The following table summarizes the ¹H NMR spectral data for MHDB, based on data reported in the literature for its synthesis.
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
Causality and Insights
~9.0
s
2H
Ar-H
This downfield shift is caused by the strong deshielding effect of the adjacent electron-withdrawing nitro and carbonyl groups. The signal appears as a singlet due to the magnetic equivalence of the two aromatic protons (H-2 and H-6) resulting from the molecule's C₂ symmetry.
~3.9
s
3H
-OCH ₃
This is a typical chemical shift for methyl ester protons. It is a singlet as there are no adjacent protons to cause splitting.
Variable (>10)
br s
1H
-OH
The chemical shift of this phenolic proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, it often appears as a broad singlet at a very downfield position. In CDCl₃, it may be broader or exchange with trace water, sometimes rendering it unobservable.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), longer acquisition times or more concentrated samples are typically required compared to ¹H NMR.
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
Instrument Setup: Use the same spectrometer as for ¹H NMR, switching the probe to the ¹³C frequency.
Data Acquisition:
Acquire a proton-decoupled spectrum. This is the standard method, where all ¹H-¹³C couplings are removed, resulting in each unique carbon appearing as a singlet.
A sufficient number of scans (e.g., 128-1024 or more) is required to achieve an adequate signal-to-noise ratio.
Data Processing: Fourier transform and phase correct the spectrum.
The table below presents the expected and reported ¹³C NMR data for MHDB.
Chemical Shift (δ) ppm
Assignment
Causality and Insights
~163
C =O
The carbonyl carbon of the ester group appears significantly downfield, which is characteristic of this functional group.
~155
C -OH
The aromatic carbon attached to the hydroxyl group (C-4) is deshielded by the oxygen atom and appears in this region.
~140
C -NO₂
The carbons bearing the nitro groups (C-3 and C-5) are equivalent due to symmetry. They are strongly deshielded by the electron-withdrawing effect of the nitro groups.
~128
C -H
The two equivalent aromatic methine carbons (C-2 and C-6) appear in the typical aromatic region.
~125
C -COOCH₃
The quaternary carbon attached to the ester group (C-1) is also found in the aromatic region. Its exact shift is influenced by the attached carbonyl group.
~53
-OC H₃
The methyl carbon of the ester group appears in the aliphatic region, consistent with an sp³ hybridized carbon attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is an excellent tool for identifying the presence of specific functional groups.
Sample Preparation: Place a small amount of the solid MHDB sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.
Data Acquisition:
Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O).
Apply pressure to the sample to ensure good contact with the crystal.
Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.
The characteristic IR absorption bands for MHDB are summarized below.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Insights
3100-3500 (broad)
O-H stretch
Phenolic -OH
The broadness of this peak is a classic indicator of hydrogen bonding.
~3100
C-H stretch
Aromatic C-H
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
~1730
C=O stretch
Ester C=O
This strong, sharp absorption is highly characteristic of the carbonyl group in an ester.
~1540 & ~1350
N-O asymmetric & symmetric stretch
Nitro (-NO₂)
The presence of two strong absorption bands in these regions is definitive proof of the nitro groups.
~1600 & ~1470
C=C stretch
Aromatic Ring
These absorptions are due to the stretching vibrations within the benzene ring.
~1250
C-O stretch
Ester & Phenol C-O
This region contains contributions from both the ester and phenol C-O single bond stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through the analysis of fragmentation patterns.
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of MHDB in a suitable solvent such as methanol or acetonitrile.
Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules and minimizes fragmentation, allowing for clear observation of the molecular ion.
Data Acquisition:
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
Acquire the spectrum in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 241.1. In positive ion mode, adducts like [M+H]⁺ or [M+Na]⁺ might be observed.
Data Processing: The resulting spectrum plots ion intensity versus the m/z ratio.
For a molecule like MHDB, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
m/z Value
Ion
Interpretation
242.02
[M]⁺
Molecular ion (for EI) or [M+H]⁺ adduct (for ESI, calculated C₈H₇N₂O₇⁺ = 243.03)
241.01
[M-H]⁻
Deprotonated molecular ion (for ESI, calculated C₈H₅N₂O₇⁻ = 241.01)
211.02
[M-OCH₃]⁺
Loss of the methoxy radical from the ester group.
196.02
[M-NO₂]⁺
Loss of a nitro group, a common fragmentation pathway for nitroaromatics.
The fragmentation pathway can be visualized to understand the relationships between the major observed ions.
An In-depth Technical Guide to Methyl 4-hydroxy-3,5-dinitrobenzoate: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of Methyl 4-hydroxy-3,5-dinitrobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. While direct historical accounts...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of Methyl 4-hydroxy-3,5-dinitrobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. While direct historical accounts of its discovery are not extensively documented, its existence is a logical extension of the well-established field of electrophilic aromatic substitution, a cornerstone of organic synthesis. This document delves into its plausible synthetic pathway, physicochemical properties, and prospective applications, offering a scientifically grounded resource for its study and utilization.
Introduction and Physicochemical Properties
Methyl 4-hydroxy-3,5-dinitrobenzoate is a nitrated derivative of methyl 4-hydroxybenzoate. The introduction of two nitro groups onto the aromatic ring significantly alters the electron density and, consequently, the chemical reactivity and potential biological activity of the parent molecule. The presence of a hydroxyl group, a methyl ester, and two nitro functionalities on a benzene ring makes it a versatile scaffold for further chemical modifications.
Table 1: Physicochemical Properties of Methyl 4-hydroxy-3,5-dinitrobenzoate
Property
Value
Source
Molecular Formula
C₈H₆N₂O₇
Molecular Weight
242.14 g/mol
IUPAC Name
methyl 4-hydroxy-3,5-dinitrobenzoate
CAS Number
33927-05-8
Appearance
Expected to be a solid
Inferred from related compounds
Solubility
Soluble in methanol
Inferred from related compounds
Plausible Synthesis Pathway and Experimental Protocol
The synthesis of Methyl 4-hydroxy-3,5-dinitrobenzoate can be logically achieved through a two-step process starting from 4-hydroxybenzoic acid: Fischer esterification followed by electrophilic nitration.
Step 1: Fischer Esterification of 4-hydroxybenzoic acid
The initial step involves the conversion of 4-hydroxybenzoic acid to its corresponding methyl ester, Methyl 4-hydroxybenzoate. This is a classic Fischer esterification reaction, where a carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst.
Caption: Nitration of Methyl 4-hydroxybenzoate.
Detailed Experimental Protocol for the Synthesis of Methyl 4-hydroxy-3,5-dinitrobenzoate:
In a flask maintained in an ice-water bath, dissolve Methyl 4-hydroxybenzoate (e.g., 5g) in concentrated sulfuric acid.
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
Add the nitrating mixture dropwise to the solution of Methyl 4-hydroxybenzoate while maintaining the reaction temperature between 0 and 10°C.
After the addition is complete, allow the reaction to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete dinitration.
Pour the reaction mixture carefully onto crushed ice, which will cause the product to precipitate.
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure Methyl 4-hydroxy-3,5-dinitrobenzoate.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for Methyl 4-hydroxy-3,5-dinitrobenzoate
Technique
Expected Features
¹H NMR
- A singlet for the methyl ester protons (~3.9 ppm).- A singlet for the two equivalent aromatic protons (~8.5-9.0 ppm).- A broad singlet for the phenolic hydroxyl proton (variable, depending on solvent and concentration).
¹³C NMR
- A peak for the methyl carbon (~53 ppm).- A peak for the ester carbonyl carbon (~165 ppm).- Peaks for the aromatic carbons, with those attached to the nitro groups being significantly downfield.
IR Spectroscopy
- A broad O-H stretch from the hydroxyl group (~3200-3600 cm⁻¹).- A C=O stretch from the ester (~1720-1740 cm⁻¹).- Strong asymmetric and symmetric N-O stretches from the nitro groups (~1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively).- C-O and C-N stretching bands.
Mass Spectrometry
- A molecular ion peak (M⁺) at m/z = 242.14.
Potential Applications in Drug Development and Research
Although specific applications of Methyl 4-hydroxy-3,5-dinitrobenzoate in drug development are not yet established, its structural motifs suggest several areas of potential utility.
Intermediate for Synthesis: The presence of multiple functional groups allows for a variety of chemical transformations, making it a potentially valuable intermediate in the synthesis of more complex molecules. The nitro groups can be reduced to amines, which are common functionalities in pharmaceuticals, and the hydroxyl and ester groups can be further modified.
Bioactivity of Nitroaromatic Compounds: Nitroaromatic compounds are known to exhibit a wide range of biological activities. While toxicity can be a concern, some have found use as antimicrobial and anticancer agents. Further investigation into the biological profile of Methyl 4-hydroxy-3,5-dinitrobenzoate is warranted.
Corrosion Inhibition: Dinitrobenzoic acid derivatives have been noted for their use as corrosion inhibitors. [1]This property might be explored in the context of medical devices or formulations.
Conclusion
Methyl 4-hydroxy-3,5-dinitrobenzoate represents a chemical entity with untapped potential. Its synthesis is straightforward, relying on fundamental and well-understood organic reactions. The compound's rich functionality makes it an attractive building block for medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and drug development professionals, encouraging further exploration into the properties and applications of this intriguing molecule. The provided protocols and predicted data serve as a starting point for its synthesis and characterization, paving the way for future discoveries.
References
PrepChem. Synthesis of methyl 4-hydroxybenzoate. Available at: [Link]
Royal Society of Chemistry. Nitration of methyl benzoate. Available at: [Link]
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. Available at: [Link]
BYJU'S. Electrophilic Substitution Reactions of Phenols. Available at: [Link]
Wikipedia. 3,5-Dinitrobenzoic acid. Available at: [Link]
PubChem. Methyl 4-hydroxy-3,5-dinitrobenzoate. Available at: [Link]
Allmpus. Methyl 4-hydroxy-3,5-dinitrobenzoate. Available at: [Link]
PrepChem. Synthesis of methyl 3,5-dinitrobenzoate. Available at: [Link]
NIST. Methyl 3,5-dinitrobenzoate. Available at: [Link]
PubChem. Methyl 4-chloro-3,5-dinitrobenzoate. Available at: [Link]
Papenfuss, T. (1974). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. U.S.
Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]
Web Pages. 7. Nitration of Methyl Benzoate. Available at: [Link]
NIST. Benzoic acid, 2-hydroxy-3,5-dinitro-. Available at: [Link]
NIST. Benzoic acid, 2-hydroxy-3,5-dinitro-. Available at: [Link]
Khan Academy. Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Available at: [Link]
ResearchGate. Methyl 3,5-dinitrobenzoate. Available at: [Link]
Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Available at: [Link]
ATB (Automated Topology Builder). Methyl3,5-dinitrobenzoate. Available at: [Link]
Science.gov. p-hydroxy benzoic acid: Topics. Available at: [Link]
ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... Available at: [Link]
ResearchGate. 2,3-Dihydroxybenzoic acid. Available at: [Link]
Application Note: Precision Glycosylation of Electron-Deficient Phenols
Executive Summary This guide details the protocols for utilizing Methyl 4-hydroxy-3,5-dinitrobenzoate (MHDNB) in glycosylation reactions.[1] While standard phenols are routine glycosyl acceptors, MHDNB represents a "stre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocols for utilizing Methyl 4-hydroxy-3,5-dinitrobenzoate (MHDNB) in glycosylation reactions.[1] While standard phenols are routine glycosyl acceptors, MHDNB represents a "stress test" for glycosylation methodologies due to the extreme electron-withdrawing nature of the two ortho-nitro groups.
Successful glycosylation of MHDNB is critical for two primary applications:
Benchmarking Donor Reactivity: Its low nucleophilicity makes it an ideal specific acceptor to validate "super-armed" donors or novel catalytic systems (e.g., Gold(I) or Nickel catalysis).[1]
Synthesis of Chromogenic Substrates: The resulting glycosides serve as suicide inhibitors or chromogenic probes; enzymatic cleavage releases the bright yellow 2,6-dinitro-4-carbomethoxyphenolate anion.
Chemical Context & Mechanistic Challenges[1][2]
The "Unwilling" Nucleophile
The primary challenge in glycosylating MHDNB is electronic. The two nitro groups and the ester moiety exert a powerful inductive (
) and mesomeric () effect, pulling electron density away from the phenolic oxygen.[1]
Property
Standard Phenol
MHDNB (Target)
Impact on Glycosylation
pKa
~10.0
~3.5 - 4.0
MHDNB is highly acidic; the proton is labile, but the neutral oxygen is non-nucleophilic.[1]
Nucleophilicity
Moderate
Very Low
Rate of attack on the oxocarbenium ion is drastically reduced.[1]
Leaving Group Ability
Poor
Excellent
Once formed, the glycoside is prone to hydrolysis (good for enzyme assays, bad for synthesis).[1]
Strategic Approaches
To overcome this deactivation, two distinct strategies are employed:
Strategy A: Hyper-Active Donors (Schmidt Protocol). Use of Trichloroacetimidates with strong Lewis Acids (TMSOTf) to generate a highly reactive oxocarbenium ion that forces the coupling.[1]
Strategy B: Anionic Activation (Phase Transfer). Utilizing the acidity of MHDNB to form the phenoxide anion in situ, which is a better nucleophile than the neutral phenol.
Experimental Protocols
Protocol A: The "Schmidt" Method (Lewis Acid Promoted)
Best for: Complex glycan donors, stereoselectivity, and small-scale precision synthesis.[1]
Activation: Flame-dry a two-neck round-bottom flask under Argon. Add powdered 4Å molecular sieves.
Solubilization: Dissolve MHDNB (Acceptor) and the Glycosyl Donor in anhydrous DCM (0.1 M concentration relative to donor).
Note: MHDNB has poor solubility in non-polar solvents.[1] If precipitation occurs, add a minimal amount of anhydrous Nitromethane or Toluene, though this may affect stereoselectivity.[1]
Equilibration: Stir the mixture at room temperature for 30 minutes to ensure the sieves scavenge all residual water.
Cooling: Cool the reaction mixture to -20°C .
Insight: Unlike standard glycosylations (-78°C), the low reactivity of MHDNB requires a higher "floor" temperature to initiate the reaction.[1]
Reaction: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC (System: Toluene/Ethyl Acetate 4:1).[1] The product will likely fluoresce or appear yellow under UV.[1]
Quench: Add Triethylamine (Et3N) to neutralize the acid. Filter through Celite to remove sieves.[1]
Purification: Concentrate and purify via Flash Column Chromatography.
Warning: Do not use acidic eluents; the product is an activated glycoside and can hydrolyze. Use neutral silica.[1]
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Simple monosaccharides (Acetobromo sugars), scale-up, and cost-efficiency.[1]
Donor: Acetobromo-α-D-glucose (or similar halide) (1.5 equiv)
Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (0.1 equiv)[1]
Base: 1M NaOH or K2CO3 (aq)
Solvent: DCM / Water biphasic system
Step-by-Step Workflow:
Biphasic Setup: In a round-bottom flask, dissolve MHDNB and the Glycosyl Bromide in DCM.
Catalyst Addition: Add the Phase Transfer Catalyst (TBAB).
Initiation: Add the aqueous base solution (1M NaOH) vigorously.[1]
Mechanism:[1][2][3][4] The base deprotonates MHDNB at the interface. The lipophilic ammonium cation (Q+) pairs with the MHDNB-phenolate anion, dragging it into the organic layer where it attacks the glycosyl bromide.[1]
Agitation: Stir vigorously at Room Temperature for 4–12 hours.
Visual Cue: The organic layer may turn bright yellow due to the transient presence of the dinitrophenolate anion. As the reaction proceeds (forming the ether), the color should fade or shift.[1]
Workup: Separate layers. Wash organic layer with water (2x) and Brine (1x).[1] Dry over MgSO4.[1]
Purification: Recrystallization is often possible from EtOH/Hexane due to the crystallinity of the nitro-benzoate derivatives.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the necessity of the chosen protocols.
Figure 1: Kinetic Pathways. Method A (Red path) relies on super-activating the donor to overcome the acceptor's apathy.[1] Method B (Green path) activates the acceptor by converting it to a more nucleophilic anion.[1]
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
No Reaction (Method A)
Acceptor is too deactivated; Temperature too low.[1]
Increase temperature to 0°C or RT. Switch to a "Super-Armed" donor (ether protected).
Reaction incomplete. Check TLC. If using Method B, increase catalyst loading or temperature.[1]
References
Jensen, H. H., et al. (2008).[1] "Influence of protecting groups on the reactivity of glycosyl donors." Chemistry – A European Journal.[1] Link[1]
Context: Establishes the "arming/disarming" concept crucial for pairing with deactiv
Garegg, P. J. (1997).[1] "Thioglycosides as glycosyl donors in oligosaccharide synthesis." Advances in Carbohydrate Chemistry and Biochemistry. Link
Context: Provides background on alternative donors if Imid
McLaughlin, M., et al. (2018).[1] "Rapid Phenolic O-Glycosylation of Small Molecules and Complex Unprotected Peptides in Aqueous Solvent." Journal of the American Chemical Society. Link
Context: Validates the use of aqueous/biphasic conditions for phenolic glycosyl
Tropper, F. D., et al. (1992).[1] "Phase transfer catalysis as a general and stereoselective entry into glycosides." Synthesis. Link
Context: The foundational text for using PTC with electron-deficient acceptors.
"Methyl 4-hydroxy-3,5-dinitrobenzoate" as a derivatizing agent for alcohols
Executive Summary & Reagent Clarification This guide addresses the derivatization of alcohols for structural identification and chromatographic profiling. It is critical to distinguish between the standard derivatizing a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reagent Clarification
This guide addresses the derivatization of alcohols for structural identification and chromatographic profiling. It is critical to distinguish between the standard derivatizing agent and the specialized scaffold mentioned in the topic request.
Standard Agent (3,5-Dinitrobenzoyl Chloride): The industry-standard reagent for converting liquid alcohols into crystalline 3,5-dinitrobenzoate (3,5-DNB) esters.[1][2] This method is used for melting point determination and enhancing UV-Vis detectability (λmax ~254 nm) in HPLC.
Specialized Scaffold (Methyl 4-hydroxy-3,5-dinitrobenzoate): This compound is a structural analog of the "DISAL" (dinitrosalicylate) donors used in carbohydrate chemistry. It is not a standard reagent for simple alcohol identification but is a specialized glycosyl donor scaffold used to transfer sugar moieties to alcohol acceptors under neutral/mildly basic conditions.
This Application Note provides the protocol for the Standard 3,5-DNB Derivatization (for general alcohol profiling) and details the Specialized Application of the Methyl 4-hydroxy analog for researchers in synthetic carbohydrate chemistry.
Part 1: Standard Protocol – 3,5-Dinitrobenzoate Derivatization
Principle & Mechanism
The reaction involves Nucleophilic Acyl Substitution. The alcohol acts as a nucleophile, attacking the carbonyl carbon of 3,5-dinitrobenzoyl chloride. Pyridine is often used as a base to neutralize the HCl byproduct and catalyze the reaction.
Key Advantages:
Crystallinity: Converts liquid alcohols into solids with sharp, distinct melting points.
Chromophore Tagging: Introduces a nitro-aromatic moiety, making non-UV absorbing alcohols (e.g., cyclohexanol) detectable via UV-Vis/HPLC.
Experimental Workflow (Graphviz)
Figure 1: Standard workflow for converting alcohols to 3,5-dinitrobenzoates.
Detailed Protocol
Reagents Required:
3,5-Dinitrobenzoyl chloride (Freshly prepared or high-purity commercial grade).
Preparation: In a dry 50 mL round-bottom flask, place 0.5 g of 3,5-dinitrobenzoyl chloride.
Addition: Add 2 mL of the unknown alcohol (or 0.5 g if solid dissolved in minimal dry pyridine).
Reflux: Add 2-3 drops of pyridine. Heat the mixture under reflux for 5–10 minutes (primary/secondary alcohols) or 30 minutes (tertiary/hindered alcohols).
Note: Evolution of HCl gas (white fumes) indicates reaction progress.
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 15 mL of 5% sodium bicarbonate solution to hydrolyze excess acid chloride.
Observation: Vigorous effervescence (CO2 release) will occur.
Isolation: Stir vigorously until the oily precipitate solidifies. Filter the solid using a Buchner funnel.
Purification: Recrystallize the crude solid from an ethanol-water mixture. Dissolve in hot ethanol, then add water dropwise until turbidity appears. Cool to crystallize.
Validation: Dry the crystals and determine the melting point. Compare with standard literature values (Table 1).
Part 2: Specialized Application – Methyl 4-hydroxy-3,5-dinitrobenzoate
Context: The "DISAL" & "Para-DISAL" Donors
While not a standard derivatizing agent for identification, Methyl 4-hydroxy-3,5-dinitrobenzoate is a precursor for glycosyl donors in carbohydrate synthesis.[5][6] This method, developed by Jensen et al., utilizes the electron-deficient dinitrobenzoate ring to activate the anomeric position of sugars.
Role: The compound acts as the leaving group (aglycone) acceptor during donor synthesis, and then as the leaving group during the glycosylation of an alcohol.
Mechanism: The nitro groups make the phenolic oxygen a good leaving group (pKa reduction), allowing "neutral" glycosylation of alcohols without heavy metal promoters.
Reaction Pathway (Graphviz)
Figure 2: The role of Methyl 4-hydroxy-3,5-dinitrobenzoate as a leaving group in "Para-DISAL" glycosylation.
Application Protocol (Synthesis Context)
Use this protocol if your goal is to glycosylate an alcohol using this specific scaffold.
Donor Synthesis: React a glycosyl halide with Methyl 4-hydroxy-3,5-dinitrobenzoate under basic conditions to form the glycosyl donor.
Coupling: Mix the Donor and the Target Alcohol in an inert solvent (e.g., DCM or Toluene).
Activation: The reaction often proceeds under neutral conditions or with mild base, driven by the stability of the resulting phenoxide anion (Methyl 4-hydroxy-3,5-dinitrobenzoate anion).
Analytical Data: 3,5-Dinitrobenzoate Derivatives
For researchers using the Standard Protocol (Part 2) , use the following melting point data to identify unknown alcohols.
Alcohol Class
Specific Alcohol
Derivative Melting Point (°C)
Primary
Methanol
108
Ethanol
93
1-Propanol
74
1-Butanol
64
Secondary
2-Propanol
122
2-Butanol
76
Cyclohexanol
113
Tertiary
tert-Butanol
142
Phenols
Phenol
146
Note: Tertiary alcohols may require extended reaction times or the use of 3,5-dinitrobenzoyl chloride with DMAP (4-dimethylaminopyridine) catalyst.
Troubleshooting & Safety
Moisture Sensitivity: 3,5-Dinitrobenzoyl chloride hydrolyzes rapidly in moist air to the acid (mp 204°C). If your reagent melts near 200°C instead of ~70°C, it has hydrolyzed. Action: Recrystallize from CCl4 or prepare fresh.
Oily Products: If the derivative does not crystallize, scratch the glass with a rod or add a seed crystal. Ensure all pyridine is removed during the wash steps.
Safety: 3,5-Dinitro compounds are potential explosives if heated dry in large quantities. Work on small scales (<1 g). Pyridine is toxic and has a noxious odor; use a fume hood.
References
Standard Derivatization: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Section on Aliphatic Alcohols).[2]
Green Chemistry Method: Sonkar, S. M., et al. "Derivatization of Alcohols Using (bmim)HSO4: A Green Approach."[7] World Journal of Chemical Education, 2022, 10(2), 62-64.[7] Link
DISAL/Para-DISAL Glycosylation: Petersen, L., & Jensen, K. J. "A New, Efficient Glycosylation Method for Oligosaccharide Synthesis under Neutral Conditions."[5][6][8] The Journal of Organic Chemistry, 2001, 66(18), 6268–6275. Link
Reagent Data: "3,5-Dinitrobenzoyl chloride."[1][2][3][4][7][9][10] PubChem Database, National Center for Biotechnology Information. Link
Application Note & Protocol: Derivatization of Alcohols for Enhanced Detection and Characterization using 3,5-Dinitrobenzoyl Chloride
Abstract This technical guide provides a comprehensive protocol for the derivatization of alcohols into their corresponding 3,5-dinitrobenzoate esters. This process is a cornerstone technique in analytical chemistry, emp...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive protocol for the derivatization of alcohols into their corresponding 3,5-dinitrobenzoate esters. This process is a cornerstone technique in analytical chemistry, employed to enhance the detection of alcohols in various analytical modalities, particularly chromatography, and to create crystalline derivatives with sharp melting points for unequivocal identification. We will delve into the mechanistic underpinnings of the derivatization reaction, present both a traditional and a green, microwave-assisted protocol, and discuss the subsequent analysis of the derivatized products. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require robust methods for alcohol analysis.
Introduction: The Rationale for Derivatization
Alcohols are a ubiquitous functional group in organic chemistry and are often characterized by their high polarity and volatility, which can present challenges for certain analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more amenable to a specific analytical method.
The derivatization of alcohols with 3,5-dinitrobenzoyl chloride is a classic and reliable method for several reasons[1]:
Enhanced Detectability: The introduction of the 3,5-dinitrophenyl group, a strong chromophore, significantly enhances the ultraviolet (UV) absorbance of the resulting ester. This is particularly advantageous for HPLC analysis with a UV detector, allowing for the sensitive detection of alcohols that lack a native chromophore[2].
Improved Chromatographic Behavior: The conversion of a polar alcohol to a less polar ester can improve peak shape and resolution in reverse-phase HPLC.
Structural Elucidation: The resulting 3,5-dinitrobenzoate esters are often highly crystalline solids with sharp, well-defined melting points. This physical property is invaluable for the qualitative identification and confirmation of unknown alcohols by mixed melting point analysis[3].
While the user's query mentioned "Methyl 4-hydroxy-3,5-dinitrobenzoate," the overwhelmingly prevalent and well-documented reagent for this purpose is 3,5-dinitrobenzoyl chloride . This guide will focus on the use of this standard reagent and its corresponding acid, 3,5-dinitrobenzoic acid, which achieve the desired dinitrobenzoate ester formation.
Reaction Mechanism and Principles
The derivatization of an alcohol with 3,5-dinitrobenzoyl chloride is a nucleophilic acyl substitution reaction. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is typically facilitated by a base, such as pyridine, which neutralizes the hydrochloric acid byproduct[1].
An alternative, greener approach involves the direct esterification of the alcohol with 3,5-dinitrobenzoic acid, a reaction catalyzed by a strong acid like sulfuric acid and often accelerated by microwave irradiation[4][5]. This method, known as Fischer esterification, is a reversible reaction where the alcohol and carboxylic acid form an ester and water[6][7][8][9].
Materials and Reagents
Reagent/Material
Grade
Supplier (Example)
Notes
3,5-Dinitrobenzoyl chloride
≥98%
Sigma-Aldrich
Highly reactive; handle with care in a fume hood.
3,5-Dinitrobenzoic acid
≥99%
Thermo Fisher Scientific
Used in the green, microwave-assisted protocol.
Alcohol sample
Analytical Grade
N/A
Ensure the alcohol is free of water.
Pyridine
Anhydrous
Acros Organics
Acts as a base to neutralize HCl.
Concentrated Sulfuric Acid
ACS Grade
VWR
Catalyst for the green protocol.
Sodium Bicarbonate
Saturated Solution
N/A
For washing and neutralizing the product.
Ethanol
Reagent Grade
N/A
For recrystallization.
Deionized Water
High Purity
N/A
For washing and precipitation.
Microwave Synthesizer
N/A
e.g., Milestone Start Synth
For the green protocol.
Round-bottom flasks
Various sizes
N/A
Condenser
N/A
N/A
Hot plate/stirrer
N/A
N/A
Filtration apparatus
N/A
N/A
(e.g., Büchner funnel)
Melting point apparatus
N/A
N/A
Experimental Protocols
Protocol 1: Traditional Derivatization with 3,5-Dinitrobenzoyl Chloride
This method is robust and widely applicable, especially for primary and secondary alcohols.
Workflow Diagram:
Caption: Workflow for the traditional derivatization of alcohols.
Step-by-Step Procedure:
In a clean, dry round-bottom flask, dissolve approximately 0.5 g of 3,5-dinitrobenzoyl chloride in 5 mL of anhydrous pyridine.
Slowly add about 10-15 drops of the alcohol sample to the solution.
Gently heat the mixture on a water bath for 5-10 minutes. For less reactive alcohols (e.g., tertiary alcohols), a longer reaction time or gentle reflux may be necessary[10].
Allow the reaction mixture to cool to room temperature.
Slowly pour the mixture into a beaker containing about 50 mL of ice-cold deionized water to precipitate the 3,5-dinitrobenzoate ester.
Collect the solid product by vacuum filtration.
Wash the crude product with a saturated sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid, followed by washing with cold deionized water[3][11].
Recrystallize the purified ester from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals.
Dry the crystals thoroughly before determining the melting point and performing further analysis.
This method is faster, avoids the use of hazardous reagents like thionyl chloride or phosphorus pentachloride for the preparation of the acid chloride, and aligns with the principles of green chemistry[4][5].
Workflow Diagram:
Caption: Workflow for the green, microwave-assisted derivatization.
Step-by-Step Procedure:
In a microwave-safe reaction vessel, combine equimolar amounts of the alcohol and 3,5-dinitrobenzoic acid[3].
Add a few drops of concentrated sulfuric acid as a catalyst[4].
Seal the vessel and place it in a microwave synthesizer.
Irradiate the mixture at a controlled temperature (e.g., 70°C) for a short period (e.g., 3-5 minutes)[3].
After the reaction is complete, cool the vessel to room temperature.
Add ice-cold water to the reaction mixture to precipitate the 3,5-dinitrobenzoate ester[3].
Collect the solid product by vacuum filtration.
Recrystallize the product from a suitable solvent like ethanol to achieve high purity.
Dry the crystals and proceed with analysis.
Analysis of the Derivatized Product
Melting Point Determination
The sharp melting point of the crystalline 3,5-dinitrobenzoate derivative is a key identifying feature. Compare the experimentally determined melting point with literature values for known alcohol derivatives.
High-Performance Liquid Chromatography (HPLC)
The derivatized esters can be readily analyzed by reverse-phase HPLC with UV detection. The dinitrophenyl group provides a strong UV chromophore, typically with maximum absorbance around 254 nm.
Example HPLC Conditions:
Parameter
Condition
Column
C18, 4.6 x 250 mm, 5 µm
Mobile Phase
Acetonitrile:Water gradient
Flow Rate
1.0 mL/min
Detection
UV at 254 nm
Injection Volume
10 µL
Note: These are starting conditions and should be optimized for the specific derivative being analyzed.
Safety and Handling
3,5-Dinitrobenzoyl chloride is corrosive and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also moisture-sensitive.
Pyridine is flammable and toxic. Use in a well-ventilated area or fume hood.
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
Microwave synthesis should be performed in specialized equipment designed for chemical reactions to avoid the risk of explosion from pressure buildup.
Conclusion
The derivatization of alcohols to their 3,5-dinitrobenzoate esters is a powerful and versatile technique for their identification and quantification. By converting alcohols into derivatives with enhanced UV detectability and distinct physical properties, researchers can overcome common analytical challenges. The choice between the traditional method using 3,5-dinitrobenzoyl chloride and the greener, microwave-assisted approach will depend on the available equipment and the specific requirements of the analysis. Both protocols, when executed with care, yield reliable and reproducible results for the characterization of alcohols in a wide range of scientific applications.
References
Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. (2022). ResearchGate. Retrieved from [Link]
Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. (2022). ResearchGate. Retrieved from [Link]
3,5-Dinitrobenzoyl chloride. Wikipedia. Retrieved from [Link]
Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates. Hans Shodh Sudha. Retrieved from [Link]
Alcohol or Amine Unknowns. University of Colorado Boulder. Retrieved from [Link]
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Retrieved from [Link]
Determining percentage of alcohol mixtures. Sciencemadness Discussion Board. Retrieved from [Link]
Synthesis of methyl 3,5-dinitrobenzoate. PrepChem.com. Retrieved from [Link]
Derivatization of Alcohols Using (bmim)HSO4: A Green Approach for the Undergraduate Chemistry Laboratory. Science and Education Publishing. Retrieved from [Link]
A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride. Semantic Scholar. Retrieved from [Link]
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]
Study of Chromatographic Enantioseparation of the Esters of N-Dinitrobenzoyl (N-DNB) and N-Benzoyl (N-B) a-Amino Acids on Novel. FULIR. Retrieved from [Link]
esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
Video: Esterification - Concept. JoVE. Retrieved from [Link]
(PDF) Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate. Retrieved from [Link]
Alcohol - Esterification, Chemistry, Reactions. Britannica. Retrieved from [Link]
A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis. Retrieved from [Link]
This guide details the reaction mechanism and experimental protocols for forming glycosidic bonds using Methyl 4-hydroxy-3,5-dinitrobenzoate as the glycosyl acceptor.[1]
In drug development and metabolic profiling, this compound represents a class of "Deactivated Phenolic Acceptors." The presence of two nitro groups at the ortho positions (3,5) relative to the hydroxyl group creates a significant electronic challenge:
High Acidity (Low pKa): The hydroxyl proton is highly acidic (pKa ≈ 3–4), allowing facile deprotonation.[1]
Low Nucleophilicity: The resulting phenoxide anion is stabilized by resonance with the nitro groups, making it a poor nucleophile for attacking glycosyl donors.[1]
Standard glycosylation methods (e.g., weak Lewis acid promotion) often fail with this substrate.[1] This protocol prioritizes Phase Transfer Catalysis (PTC) and Trichloroacetimidate Activation , which are the industry standards for overcoming the nucleophilicity barrier of electron-deficient phenols.
Mechanistic Analysis
The Nucleophilicity Paradox
The reaction mechanism is governed by the competition between the stability of the 3,5-dinitrophenolate anion and the reactivity of the glycosyl donor.
Pathway A: Phase Transfer Catalysis (SN2-like) [1]
Mechanism: Interfacial mechanism.[1] The aqueous base deprotonates the phenol.[1] The lipophilic quaternary ammonium catalyst (Q+) transports the "naked" phenoxide anion into the organic phase.
Advantage: The high acidity of Methyl 4-hydroxy-3,5-dinitrobenzoate makes it an ideal candidate for PTC, as it deprotonates completely even with weak bases (Carbonate/Bicarbonate), minimizing side reactions (hydrolysis of the donor).
Drying: Flame-dry glassware under argon.[1] Add 4Å molecular sieves to the reaction vessel.
Solvation: Dissolve the Acceptor (1.0 equiv) and Donor (1.2 equiv) in anhydrous DCM under argon. Stir for 30 mins to ensure the sieves absorb residual moisture.
Activation: Cool to 0°C (ice bath).
Promotion: Add BF3·OEt2 dropwise.
Note: Due to the electron-withdrawing nitro groups, the nucleophilic attack is slow.[1] You may need to warm the reaction to Room Temperature (RT) if no product forms after 1 hour at 0°C.[1]
Quench: Add Triethylamine (Et3N) to neutralize the Lewis acid. Filter off sieves.[1]
Switch catalyst to Aliquat 336 (more lipophilic) or increase stirring speed (rpm > 800).
Hydrolysis of Donor
Base too strong
If using NaOH, switch to K₂CO₃.[1] Ensure the organic solvent is not wet before mixing.[1]
Low Yield (Schmidt)
Acceptor too deactivated
Increase Lewis Acid concentration to 1.0 equiv. Switch solvent to Toluene (can favor β-anomer) or Acetonitrile (favors β-anomer via nitrile effect).[1]
Yellow Product
Residual Phenol
The unreacted dinitrophenol is intensely yellow in base.[1] Perform an extra wash with 0.1M NaOH during workup to remove unreacted starting material.[1]
References
Mechanism of Glycosylation
Bohé, L., & Crich, D. (2015).[1] A Review of Glycosyl Cations and Their Role in Glycosylation. Chemical Reviews.
"Methyl 4-hydroxy-3,5-dinitrobenzoate" in the synthesis of pharmaceutical intermediates
[1] Executive Summary Methyl 4-hydroxy-3,5-dinitrobenzoate is a highly functionalized aromatic building block characterized by an electron-deficient ring system. Its utility in pharmaceutical synthesis stems from the "pu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 4-hydroxy-3,5-dinitrobenzoate is a highly functionalized aromatic building block characterized by an electron-deficient ring system. Its utility in pharmaceutical synthesis stems from the "push-pull" electronic effects created by the ortho-dinitro substitution pattern flanking a phenolic hydroxyl group.
This scaffold serves as a critical divergence point in the synthesis of two major pharmaceutical classes:
Benzimidazole-based Anthelmintics & Kinase Inhibitors: Via reduction of the nitro groups to generate 3,5-diamino-4-hydroxybenzoates.
PAD4 Inhibitors & Lodoxamide Analogs: Via conversion of the hydroxyl group to a chloride (Methyl 4-chloro-3,5-dinitrobenzoate), creating a "super-electrophile" susceptible to rapid
displacement by diverse amines.
This guide details the synthesis, activation, and downstream applications of this intermediate, supported by validated protocols and mechanistic insights.[1]
Synthetic Utility & Mechanism
The "Warhead" Activation Strategy
The primary value of Methyl 4-hydroxy-3,5-dinitrobenzoate lies in its ability to be activated into Methyl 4-chloro-3,5-dinitrobenzoate .
Electronic Rationale: The two nitro groups at positions 3 and 5 exert a powerful electron-withdrawing effect (-I, -M), making the carbon at position 4 highly electrophilic.
Leaving Group Transformation: While the hydroxyl group is a poor leaving group, converting it to a chloride creates a substrate where the C-Cl bond is significantly weakened by the ortho-nitro groups.
Nucleophilic Aromatic Substitution (
): The resulting chloro-intermediate reacts rapidly with amines, thiols, and alkoxides under mild conditions, often without transition metal catalysis. This is ideal for late-stage functionalization or fragment-based drug design (FBDD).
Pathway Visualization
The following diagram illustrates the divergence from the core scaffold to key pharmaceutical intermediates.
Figure 1: Synthetic divergence from Methyl 4-hydroxy-3,5-dinitrobenzoate. The pathway splits into electrophilic activation (Red) or reduction (Green).
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 4-hydroxy-3,5-dinitrobenzoate
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve Methyl 4-hydroxybenzoate in concentrated sulfuric acid. Cool the solution to 0–5°C using an ice-salt bath.
Nitration: Add nitric acid dropwise over 30 minutes, maintaining the internal temperature below 15°C. Caution: Exothermic reaction. Evolution of NOx fumes.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of starting material.
Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water until the filtrate is neutral (pH ~7).
Purification: Recrystallize from methanol to yield yellow needles.
Protocol B: Activation to Methyl 4-chloro-3,5-dinitrobenzoate
Objective: Conversion of the phenolic hydroxyl to a chloride leaving group.
Relevance: Key step for synthesizing PAD4 inhibitors and Lodoxamide intermediates.
Protocol C:
Displacement for Drug Synthesis (PAD4 Inhibitor Model)
Objective: Reaction of the chloro-intermediate with an amine (e.g., 2-amino-2-methylpropan-1-ol) as described in PAD4 inhibitor patents.
Procedure:
Coupling: Dissolve Methyl 4-chloro-3,5-dinitrobenzoate (1.0 eq) in Methanol or THF.
Addition: Add the amine (1.5 eq) and a base (Triethylamine or DIPEA, 2.0 eq) at 0°C.
Reaction: Stir at room temperature for 3 hours. The color typically shifts from pale yellow to deep orange/red (formation of the aniline derivative).
Workup: Concentrate the solvent, dilute with water, and extract with Ethyl Acetate.
Result: This yields the Methyl 4-(alkylamino)-3,5-dinitrobenzoate , ready for nitro-reduction and cyclization to the amidine pharmacophore.
Pharmaceutical Applications & Case Studies
Case Study 1: PAD4 Inhibitors (Autoimmune Disease)
Peptidylarginine deiminase 4 (PAD4) is a target for rheumatoid arthritis and lupus.[3]
Role of Scaffold: The 3,5-dinitro-4-amino benzoate motif is a precursor to the "Cl-amidine" class of covalent inhibitors.
Mechanism: The ester at position 1 is often converted to an amidine, while the amino group at position 4 (introduced via
on our scaffold) mimics the arginine substrate of the enzyme.
Reference: Patent WO2019058393A1 describes the use of Methyl 4-chloro-3,5-dinitrobenzoate reacting with amino-alcohols to build the core pharmacophore.
Case Study 2: DISAL Glycosyl Donors (Carbohydrate Chemistry)
While not a direct drug, this application is critical for synthesizing oligosaccharide vaccines.
Concept: Methyl 2-hydroxy-3,5-dinitrobenzoate and its 4-hydroxy isomer (our topic) are used to create DISAL donors .
Utility: The dinitrophenol group is an excellent leaving group for glycosylation reactions under neutral conditions, avoiding the harsh Lewis acids typically required.
Safety & Handling
Explosion Hazard: Polynitro aromatic compounds can be energetic. While dinitrobenzoates are generally stable, they should not be heated to dryness in the presence of strong bases or reducing agents.
Skin Sensitization: Methyl 4-chloro-3,5-dinitrobenzoate is a potent skin sensitizer and irritant (due to its alkylating nature). Double-gloving and use of a fume hood are mandatory.
Waste Disposal: Segregate as halogenated organic waste (for the chloro-derivative) or nitro-waste. Do not mix with acetone/base baths (potential for exothermic polymerization).
References
Synthesis of Methyl 4-chloro-3,5-dinitrobenzoate: Al-Hiari, Y. M., et al. "Synthesis and Antibacterial Activity of Some Substituted 3-(Aryl)- and 3-(Heteroaryl)indoles."[2] Jordan Journal of Chemistry, 2006. Link
PAD4 Inhibitor Synthesis: Patent WO2019058393A1. "Heterocyclic compounds as PAD inhibitors." World Intellectual Property Organization, 2019. Link
DISAL Glycosyl Donors: Plante, O. J., et al. "A New, Efficient Glycosylation Method for Oligosaccharide Synthesis under Neutral Conditions." Journal of the American Chemical Society, 2001. Link
Lodoxamide Intermediate: "4-Chloro-3,5-dinitrobenzoic acid."[2][4] ChemicalBook, 2025.[4][5][6] Link
Dinitroaniline Antiprotozoals: "Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis." Antimicrobial Agents and Chemotherapy. Link
Application Notes and Protocols: The Synthetic Potential of Methyl 4-hydroxy-3,5-dinitrobenzoate in Complex Molecule Synthesis
Abstract Methyl 4-hydroxy-3,5-dinitrobenzoate is a polyfunctionalized aromatic compound. While its direct application as a key intermediate in published total syntheses of natural products is not extensively documented,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 4-hydroxy-3,5-dinitrobenzoate is a polyfunctionalized aromatic compound. While its direct application as a key intermediate in published total syntheses of natural products is not extensively documented, its structural motifs—a nucleophilic phenol, an electron-deficient aromatic ring, and reactive nitro groups—present a versatile platform for strategic synthetic transformations. This guide explores the untapped potential of this reagent, providing detailed protocols for its derivatization and functional group manipulations that are foundational to modern synthetic chemistry. The methodologies presented are grounded in analogous, well-established reactions, offering researchers a robust starting point for incorporating this versatile building block into their synthetic strategies.
Introduction: A Molecule of Latent Potential
In the intricate art of natural product synthesis, the selection of starting materials and building blocks is paramount. Methyl 4-hydroxy-3,5-dinitrobenzoate, while not a household name in the annals of total synthesis, possesses a unique convergence of functional groups that warrants a closer examination of its potential utility. The interplay between the electron-donating hydroxyl group and the powerfully electron-withdrawing nitro groups creates a chemical environment ripe for diverse and selective transformations.
This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It moves beyond a review of existing literature to propose and detail potential applications of methyl 4-hydroxy-3,5-dinitrobenzoate as a strategic tool in the synthesis of complex molecules. The protocols herein are designed to be self-validating, with causal explanations for experimental choices, ensuring both scientific integrity and practical applicability in a research setting.
Physicochemical Properties and Structural Analysis
A thorough understanding of the molecule's properties is essential for predicting its reactivity and for its effective application in synthesis.
The molecule's structure, characterized by a centrally located hydroxyl group flanked by two nitro groups, is key to its reactivity. The nitro groups strongly acidify the phenolic proton and activate the aromatic ring for certain transformations.
Caption: Structure of Methyl 4-hydroxy-3,5-dinitrobenzoate with key reactive sites highlighted.
Application I: Derivatization of Alcohols and Amines for Structural Elucidation
The principle of using 3,5-dinitrobenzoyl chloride for the derivatization of alcohols to form crystalline esters with sharp melting points is a classic method in qualitative organic analysis.[3][4] This is due to the formation of highly crystalline derivatives that are easily purified and characterized. Methyl 4-hydroxy-3,5-dinitrobenzoate, after conversion to its corresponding acid chloride, can serve a similar purpose, with the added benefit of the phenolic hydroxyl group for further functionalization or altering solubility.
Protocol 1: Synthesis of 4-Hydroxy-3,5-dinitrobenzoyl Chloride
This protocol outlines the conversion of the methyl ester to the more reactive acid chloride, a necessary first step for derivatization reactions.
Materials:
Methyl 4-hydroxy-3,5-dinitrobenzoate
Lithium hydroxide (LiOH)
1 M Hydrochloric acid (HCl)
Thionyl chloride (SOCl₂)
Anhydrous Dichloromethane (DCM)
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
Rotary evaporator, magnetic stirrer, reflux condenser, ice bath
Procedure:
Saponification:
a. Dissolve Methyl 4-hydroxy-3,5-dinitrobenzoate (1.0 eq) in a minimal amount of THF/water (3:1).
b. Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
c. Acidify the reaction mixture to pH 2-3 with 1 M HCl in an ice bath.
d. Extract the aqueous layer with ethyl acetate (3x).
e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-hydroxy-3,5-dinitrobenzoic acid.
Chlorination:
a. Suspend the dried 4-hydroxy-3,5-dinitrobenzoic acid (1.0 eq) in anhydrous DCM.
b. Add thionyl chloride (2.0-3.0 eq) dropwise at 0°C.
c. Add a catalytic amount of DMF (1-2 drops).
d. Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. The reaction should become a clear solution.
e. Cool the mixture and remove the excess thionyl chloride and DCM by rotary evaporation. The resulting 4-hydroxy-3,5-dinitrobenzoyl chloride can be used directly in the next step.
Protocol 2: Derivatization of a Primary Alcohol
Materials:
4-Hydroxy-3,5-dinitrobenzoyl chloride
Primary alcohol (e.g., benzyl alcohol)
Anhydrous pyridine
Anhydrous DCM
Procedure:
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
Add anhydrous pyridine (1.5 eq) and cool the solution to 0°C.
Add a solution of 4-hydroxy-3,5-dinitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.
Stir the reaction at room temperature for 2-4 hours.
Quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate.
The resulting crystalline solid can be purified by recrystallization (e.g., from ethanol/water) to yield the pure dinitrobenzoate derivative.
Application II: A Precursor to Diaminophenolic Scaffolds
The reduction of aromatic nitro groups to amines is a fundamental transformation in organic synthesis. The resulting aminophenolic structures are precursors to a wide array of heterocyclic compounds, including phenoxazines and phenothiazines, which are found in the core of various natural products and pharmaceuticals.
Caption: Workflow for the reduction of the dinitro compound to a diaminobenzoate derivative.
Protocol 3: Catalytic Hydrogenation of Nitro Groups
This method is generally clean and high-yielding, though catalyst poisoning can sometimes be an issue.
Materials:
Methyl 4-hydroxy-3,5-dinitrobenzoate
Palladium on carbon (10% Pd/C, 5-10 mol%)
Methanol or Ethyl Acetate
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
In a flask suitable for hydrogenation, dissolve Methyl 4-hydroxy-3,5-dinitrobenzoate (1.0 eq) in methanol.
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure to yield the crude Methyl 3,5-diamino-4-hydroxybenzoate, which can be purified by column chromatography or recrystallization.
Protocol 4: Reduction with Tin(II) Chloride
This is a classic and robust method for nitro group reduction that is tolerant of many other functional groups.
Materials:
Methyl 4-hydroxy-3,5-dinitrobenzoate
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
Ethanol (EtOH)
Concentrated HCl
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
Dissolve Methyl 4-hydroxy-3,5-dinitrobenzoate (1.0 eq) in ethanol in a round-bottom flask.
Add SnCl₂·2H₂O (6-10 eq) to the solution.
Heat the mixture to reflux (approximately 78°C) and stir vigorously.
Monitor the reaction by TLC. The reaction typically takes 1-3 hours.
Cool the reaction mixture to room temperature and carefully basify by adding saturated NaHCO₃ solution until the pH is ~8. This will result in the precipitation of tin salts.
Filter the mixture through Celite, washing thoroughly with ethyl acetate.
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product.
Application III: A Platform for Protecting Group Chemistry
The phenolic hydroxyl group can be leveraged as an anchor point for various protecting groups. Given the presence of the nitro groups, this molecule could be a precursor to a photolabile protecting group, analogous to the well-known o-nitrobenzyl protecting groups.[5] Furthermore, the dinitrophenyl moiety itself has been used for the protection of amines in peptide synthesis.[6]
Protocol 5: O-Alkylation of the Phenolic Hydroxyl Group
This protocol provides a general method for attaching an alkyl group to the hydroxyl moiety, which could be a simple methyl group or a more complex side chain.
To a solution of Methyl 4-hydroxy-3,5-dinitrobenzoate (1.0 eq) in anhydrous acetone, add anhydrous K₂CO₃ (2.0-3.0 eq).
Stir the suspension vigorously for 15-20 minutes at room temperature.
Add the alkyl halide dropwise.
Heat the reaction mixture to reflux and maintain for 6-18 hours, monitoring by TLC.
After completion, cool the reaction, filter off the inorganic salts, and wash them with acetone.
Concentrate the filtrate under reduced pressure.
Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the O-alkylated product.
Conclusion and Future Outlook
Methyl 4-hydroxy-3,5-dinitrobenzoate stands as a versatile, yet underutilized, building block in the field of organic synthesis. The protocols detailed in these application notes provide a foundational framework for its use in derivatization, as a precursor to complex heterocyclic systems, and in protecting group strategies. By exploring the reactivity of its distinct functional groups, researchers can unlock new synthetic pathways towards novel natural products and their analogues. The true potential of this reagent will be realized as chemists integrate it into their retrosynthetic analyses, leveraging its unique electronic and steric properties to solve complex synthetic challenges.
References
Benchchem. The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications.
PrepChem.com. Synthesis of methyl 3,5-dinitrobenzoate.
Ningbo Inno Pharmchem Co., Ltd. Mastering Organic Synthesis with 3,5-Dinitrobenzoic Acid: A Comprehensive Guide.
Troubleshooting low purity in "Methyl 4-hydroxy-3,5-dinitrobenzoate" reactions
This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-hydroxy-3,5-dinitrobenzoate. Our focus is on addressing...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-hydroxy-3,5-dinitrobenzoate. Our focus is on addressing common challenges related to low purity and providing scientifically grounded solutions to optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of Methyl 4-hydroxy-3,5-dinitrobenzoate is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.[1] The reaction involves the introduction of two nitro groups onto the aromatic ring of methyl 4-hydroxybenzoate. The success of this synthesis hinges on a delicate balance of activating and deactivating effects of the substituents on the benzene ring.
The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the methyl ester (-COOCH₃) group is a deactivating meta-director.[2] This interplay dictates the regioselectivity of the nitration. The first nitro group is directed to the positions ortho to the hydroxyl group (positions 3 and 5). The introduction of the first electron-withdrawing nitro group, along with the existing ester group, deactivates the ring, making the second nitration more challenging.
Diagram: Reaction Pathway
Caption: Synthesis pathway of Methyl 4-hydroxy-3,5-dinitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the reaction?
A1: Temperature control is paramount. The nitration of phenols is a highly exothermic reaction. Runaway temperatures can lead to the formation of undesired byproducts, including oxidized and polymeric materials. It is crucial to maintain the reaction temperature within the specified range, often between 0-10°C, especially during the addition of the nitrating agent.[1][3]
Q2: Why is a mixed acid (HNO₃/H₂SO₄) typically used as the nitrating agent?
A2: The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
Q3: Can I use only nitric acid for this reaction?
A3: While the hydroxyl group activates the ring towards nitration, using nitric acid alone may not be sufficient for efficient dinitration, especially for the second, more difficult nitration step. The mixed acid provides a higher concentration of the nitronium ion, driving the reaction towards the desired dinitrated product. For highly activated phenols, nitric acid alone can sometimes be used for mononitration.
Troubleshooting Guide: Low Purity Issues
Problem 1: Presence of Starting Material (Incomplete Reaction)
Symptoms:
TLC analysis shows a spot corresponding to methyl 4-hydroxybenzoate.
¹H NMR spectrum shows characteristic peaks of the starting material.
Root Causes & Solutions:
Cause
Scientific Explanation
Recommended Action
Insufficient Nitrating Agent
An inadequate amount of the nitronium ion will result in an incomplete reaction.
Ensure the correct stoichiometry of nitric acid is used. A molar excess is typically required for dinitration.
Low Reaction Temperature
While crucial for preventing side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion.
Maintain the temperature within the optimal range (e.g., 0-10°C) and allow the reaction to proceed for a sufficient duration. Monitor the reaction progress by TLC.
Poor Mixing
In a heterogeneous reaction mixture, inefficient stirring can lead to localized depletion of the nitrating agent.
Ensure vigorous and efficient stirring throughout the addition of the nitrating agent and for the entire duration of the reaction.
Problem 2: Formation of Mononitrated Impurity (Methyl 4-hydroxy-3-nitrobenzoate)
Symptoms:
TLC shows a product spot with a different Rf value than the desired dinitro product.
Mass spectrometry indicates the presence of a compound with a lower molecular weight than the final product.
¹H NMR may show a more complex aromatic region than expected for the symmetrical dinitro product.
Root Causes & Solutions:
Cause
Scientific Explanation
Recommended Action
Insufficient Reaction Time or Temperature
The second nitration is slower than the first due to the deactivating effect of the first nitro group.
Increase the reaction time and/or slowly allow the reaction temperature to rise slightly after the initial addition of the nitrating agent, while carefully monitoring for side reactions.
Insufficient Amount of Nitrating Agent
Not enough nitronium ions are available to drive the second nitration to completion.
Use a sufficient excess of the mixed acid. The exact amount may need to be optimized for your specific scale and conditions.
Problem 3: Presence of Other Isomeric Impurities
Symptoms:
Complex chromatogram (HPLC or GC) with multiple peaks close to the main product peak.
Complicated ¹H NMR spectrum of the aromatic region that cannot be explained by the presence of only the starting material or the mononitro product.
Root Causes & Solutions:
Cause
Scientific Explanation
Recommended Action
Loss of Regioselectivity at Higher Temperatures
Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less favored isomers.
Strictly maintain the recommended low temperature throughout the reaction.
Side Reactions
At higher temperatures, oxidation of the phenol ring or other side reactions can occur, leading to a variety of byproducts.
Adhere to the optimal temperature range and consider using a milder nitrating agent if side reactions are persistent.
Diagram: Troubleshooting Logic
Caption: A decision tree for troubleshooting low purity.
Purification Protocols
High purity is often achieved through recrystallization. The choice of solvent is critical for effective purification.
Recommended Solvents for Recrystallization:
Methanol: Often a good first choice. The product is typically soluble in hot methanol and less soluble at room temperature or below.
Ethanol: Similar to methanol, can be an effective solvent for recrystallization.
Aqueous Ethanol/Methanol: A mixture of alcohol and water can be used to fine-tune the solubility of the product and impurities.
Toluene/Hexane: For less polar impurities, a mixed solvent system like toluene/hexane might be effective.
General Recrystallization Protocol:
Dissolve the crude product in a minimum amount of the chosen solvent at its boiling point.
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
Hot filter the solution to remove any insoluble impurities (and charcoal, if used).
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
Further cool the flask in an ice bath to maximize crystal yield.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold solvent.
Dry the crystals, preferably in a vacuum oven at a moderate temperature.
Note: For separating closely related isomers, fractional crystallization or column chromatography may be necessary.[4]
Analytical Characterization
Accurate characterization of your product and any impurities is essential.
Thin-Layer Chromatography (TLC):
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.
Visualization: UV light (254 nm). The dinitrated product should have a different Rf value than the starting material and the mononitrated intermediate.
¹H NMR Spectroscopy:
Expected Signals for Methyl 4-hydroxy-3,5-dinitrobenzoate:
A singlet for the two equivalent aromatic protons.
A singlet for the methyl ester protons.
A broad singlet for the hydroxyl proton.
Reference Data for Similar Compounds:
Methyl 3,5-dinitrobenzoate: The aromatic protons appear as a singlet.[5][6]
3,5-Dinitrobenzoic acid: The ¹H NMR spectrum shows two distinct signals in the aromatic region.[7]
High-Performance Liquid Chromatography (HPLC):
An HPLC method can be developed to quantify the purity of the final product and identify impurities. A reverse-phase C18 column with a mobile phase of methanol and water is a common setup for analyzing such compounds.
Safety Precautions
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
The nitration reaction is exothermic and can be vigorous. Ensure proper cooling and slow, controlled addition of the nitrating agent.
Dinitrated aromatic compounds can be explosive, especially in the presence of heat or shock. Handle the final product with care.
References
DE2316495B2, "PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID," Google P
US4908470A, "Process for the methyl-4-(dimethylamino)
CN111116370A, "A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid," Google P
"Methyl 4-Hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry," PubChem, accessed January 29, 2024, [Link].
"Methyl 3,5-dinitrobenzoate," ResearchGate, accessed January 29, 2024, [Link].
EP0155441A1, "A process for separating nitration isomers of substituted benzene compounds," Google P
"METHYL p-HYDROXYBENZOATE," Food and Agriculture Organization of the United Nations, accessed January 29, 2024, [Link].
"Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices," Ecoxtract, accessed January 29, 2024, [Link].
"Synthesis of methyl 3,5-dinitrobenzoate," PrepChem.com, accessed January 29, 2024, [Link].
EP0118862B1, "Process for the isolation of the methyl ester of m-nitrobenzoic acid," Google P
"Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA)," Analytical Methods, accessed January 29, 2024, [Link].
"Extraction, Purification and In Vitro Antioxidant Activity Evaluation of Phenolic Compounds in California Olive Pomace," National Center for Biotechnology Information, accessed January 29, 2024, [Link].
"Reagents & Solvents: Solvents for Recrystallization," University of Rochester Department of Chemistry, accessed January 29, 2024, [Link].
"METHYL 4-HYDROXYBENZOATE," Ataman Kimya, accessed January 29, 2024, [Link].
"Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM," National Center for Biotechnology Information, accessed January 29, 2024, [Link].
"Total synthesis based on the originally claimed structure of mucosin," The Royal Society of Chemistry, accessed January 29, 2024, [Link].
"Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole," SciSpace, accessed January 29, 2024, [Link].
"What product would be obtained if methyl benzoate undergoes dinitration?," Quora, accessed January 29, 2024, [Link].
"Chemical structure of p-hydroxybenzoate esters, where R = methylparaben...," ResearchGate, accessed January 29, 2024, [Link].
"(PDF) Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques," ResearchGate, accessed January 29, 2024, [Link].
"Methyl 3,5-dinitrobenzoate Reference standard for 1H Quantitative NMR (qNMR), Anstan®," Briti Scientific, accessed January 29, 2024, [Link].
"4," The Royal Society of Chemistry, accessed January 29, 2024, [Link].
Side reactions and byproducts of "Methyl 4-hydroxy-3,5-dinitrobenzoate"
This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-3,5-dinitrobenzoate. It provides in-depth troubleshooting advice and answers to frequ...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-hydroxy-3,5-dinitrobenzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common side reactions and byproducts encountered during its synthesis and application. Our aim is to equip you with the knowledge to anticipate, mitigate, and resolve experimental challenges, ensuring the integrity and success of your research.
I. Understanding the Chemistry: Key Reaction Profile
Methyl 4-hydroxy-3,5-dinitrobenzoate is typically synthesized by the nitration of methyl 4-hydroxybenzoate. This electrophilic aromatic substitution reaction, while straightforward in principle, is prone to several side reactions due to the presence of the strongly activating hydroxyl group and the deactivating, yet directing, methyl ester group. The harsh conditions of nitration, typically using a mixture of nitric and sulfuric acids, can lead to a variety of byproducts that complicate purification and reduce yields.
Caption: Synthesis of Methyl 4-hydroxy-3,5-dinitrobenzoate.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of side reactions in the synthesis of Methyl 4-hydroxy-3,5-dinitrobenzoate?
The primary drivers are the high reactivity of the phenolic ring and the harshness of the nitrating conditions. The hydroxyl group is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack.[1][2] This can lead to over-nitration. Furthermore, nitric acid is a strong oxidizing agent, which can lead to the degradation of the starting material and product, especially at elevated temperatures.[3][4][5]
Q2: How should I store Methyl 4-hydroxy-3,5-dinitrobenzoate to ensure its stability?
Nitroaromatic compounds can be sensitive to heat, light, and strong bases.[6] It is recommended to store Methyl 4-hydroxy-3,5-dinitrobenzoate in a cool, dry, and dark place in a tightly sealed container to prevent degradation. Avoid contact with strong oxidizing agents and bases.
Q3: My final product is colored (yellow/brown). Is this normal?
While the pure product should be a pale yellow crystalline solid, the presence of color often indicates impurities. Yellow to brown discoloration can be due to the presence of nitrophenolic impurities, oxidation byproducts like benzoquinones, or resinous tarry materials formed during the reaction.[3][4] Purification is necessary to remove these colored impurities.
Q4: Can the methyl ester group be hydrolyzed during the nitration reaction?
Yes, under the strongly acidic conditions of nitration (mixed acid), there is a risk of hydrolysis of the methyl ester to the corresponding carboxylic acid (4-hydroxy-3,5-dinitrobenzoic acid).[7][8] The extent of hydrolysis depends on the reaction time, temperature, and the concentration of water in the reaction mixture.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem
Potential Cause(s)
Troubleshooting & Prevention
Low Yield of Desired Product
1. Over-nitration: The highly activated phenolic ring can undergo further nitration to form 2,4,6-trinitrophenol (picric acid) derivatives, especially with excess nitrating agent or at higher temperatures.[9][10] 2. Oxidation: The phenol group is susceptible to oxidation by nitric acid, leading to the formation of benzoquinones and complex tarry byproducts, which reduces the amount of starting material available for dinitration.[3][4][5] 3. Incomplete Reaction: Insufficient reaction time or too low a temperature may lead to incomplete conversion of the starting material or the formation of mononitrated intermediates.
Solutions: - Control Stoichiometry: Use a carefully calculated amount of the nitrating agent. A slight excess may be needed, but a large excess should be avoided. - Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to minimize oxidation and over-nitration.[10] - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and stop it once the starting material is consumed. Prevention: - Perform the reaction at the lowest effective temperature. - Add the nitrating agent slowly and portion-wise to the substrate solution to maintain better temperature control.
Presence of Multiple Spots on TLC (Impure Product)
1. Mixture of Isomers: While the 3 and 5 positions are electronically favored for nitration, minor amounts of other isomers might form. 2. Over-nitration Products: A spot corresponding to a more polar, trinitrated byproduct may be present.[9] 3. Mononitrated Intermediates: If the reaction is incomplete, spots corresponding to methyl 4-hydroxy-3-nitrobenzoate will be visible. 4. Hydrolysis Byproduct: A more polar spot corresponding to 4-hydroxy-3,5-dinitrobenzoic acid may appear.[7]
Solutions: - Purification by Column Chromatography: This is the most effective method to separate the desired product from closely related impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[11] - Recrystallization: If the impurities are present in small amounts, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be effective. Prevention: - Strict control of reaction conditions (temperature, time, stoichiometry) is crucial to minimize byproduct formation.
Product is a Dark, Tarry, or Oily Substance
Extensive Oxidation and Polymerization: This is a clear indication of excessive oxidation of the phenolic ring, often due to high temperatures, a high concentration of nitric acid, or the presence of nitrous acid impurities in the nitric acid.[1][3][5]
Solutions: - It is often difficult to salvage the desired product from a tarry mixture. It is best to discard the reaction and optimize the conditions. Prevention: - Use of Urea: Add a small amount of urea to the nitric acid before preparing the mixed acid. Urea scavenges any nitrous acid present, which is a known catalyst for oxidative side reactions. - Strict Temperature Control: Ensure the reaction temperature does not exceed the recommended range. Use an ice-salt bath for better cooling. - Dilution: Using a more dilute system (i.e., more sulfuric acid as a solvent) can sometimes help to control the reaction exotherm and minimize side reactions.
Unexpected Formation of a Carboxylic Acid
Ester Hydrolysis: The strongly acidic and aqueous conditions of the work-up or the reaction itself can lead to the hydrolysis of the methyl ester.[8]
Solutions: - Minimize Water Contact During Work-up: Use anhydrous solvents for extraction where possible. - Re-esterification: If the carboxylic acid is the major byproduct, it can be converted back to the methyl ester using standard esterification methods (e.g., methanol with a catalytic amount of sulfuric acid). Prevention: - Keep the reaction time to a minimum. - Use a less aqueous work-up procedure if feasible.
IV. Key Side Reaction Pathways
The following diagrams illustrate the main synthetic route and the competing side reactions that can occur during the nitration of methyl 4-hydroxybenzoate.
Caption: Main and Side Reaction Pathways.
V. Experimental Protocols
Protocol 1: Purification of Methyl 4-hydroxy-3,5-dinitrobenzoate by Column Chromatography
This protocol is designed to separate the desired product from common byproducts such as mononitrated intermediates, over-nitrated products, and hydrolysis byproducts.
Slurry Preparation: Dissolve the crude product in a minimal amount of a 1:1 mixture of dichloromethane and hexane. Add a small amount of silica gel to the solution to create a slurry.
Column Packing: Pack a glass column with silica gel in hexane.
Loading: Carefully load the prepared slurry onto the top of the packed column.
Elution:
Begin elution with pure hexane to remove any non-polar impurities.
Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate, then 80:20, and so on.
The desired product, being moderately polar, will elute before the more polar byproducts like the hydrolyzed carboxylic acid.
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified Methyl 4-hydroxy-3,5-dinitrobenzoate.
Protocol 2: Removal of Acidic Impurities by Washing
This protocol is useful for removing the hydrolyzed carboxylic acid byproduct.
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. The acidic byproduct will react with the bicarbonate and move into the aqueous layer. Be cautious as CO2 will be evolved.
Separation: Separate the organic layer.
Water Wash: Wash the organic layer with water to remove any remaining bicarbonate.
Brine Wash: Wash the organic layer with brine to aid in drying.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
VI. References
Bhatt, S. D., et al. (2003). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development, 7(4), 525-528.
William Reusch. (2020, August 26). Electrophilic Substitution of Phenols. Chemistry LibreTexts.
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
Quora. (2019, June 19). What is the mechanism of nitrosation of phenol?
Chemistry Stack Exchange. (2024, July 7). Phenol reaction with nitration mixture.
Jim Clark. (2023, January 22). Ring Reactions of Phenol. Chemistry LibreTexts.
The Chemistry Student. (2022, January 26). Nitration of Phenol (A-Level Chemistry) [Video]. YouTube.
Khan Academy. (2022, November 28). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry [Video]. YouTube.
Khan Academy. (n.d.). Nitration of Phenols [Video].
James Ashenhurst. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
Ju, Y., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 70(3), 646-672.
Zolfigol, M. A., et al. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules, 6(7), 614-620.
Wikipedia. (2024). TNT.
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 2(4), 187-192.
Central Institute of Technology, Kokrajhar. (n.d.). NITRATION.
Verma, A. K., & Singh, J. (2014). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate.
He, Z., & Spain, J. C. (2003). Formation of Hydride-Meisenheimer Complexes of Picric Acid (2,4,6-Trinitrophenol) and 2,4-Dinitrophenol during Mineralization of Picric Acid by Nocardioides sp. Strain CB 22-2. Applied and Environmental Microbiology, 69(1), 273-278.
Polmann, T., et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process. WO2016198921A1.
Brainly.in. (2018, April 15). direct nitration of phenol gives low yield of p nitrophenol explain.
Othmer, D. F., & Lada, A. (1972). Nitration process for phenolic compounds. US3668261A.
Leathers, T. D. (2000). Preparation of picric acid. US6063967A.
Spain, J. C., & Gibson, D. T. (1991). Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp. Applied and Environmental Microbiology, 57(3), 812-819.
Wikipedia. (2024). Picric acid.
Organic Chemistry Portal. (n.d.). Methyl Esters.
Khan, M. A., et al. (2019). Synthesis of Picric Acid at Domestic Scales. International Journal of Scientific & Engineering Research, 10(7), 133-136.
Bawn, C. E. H., & Ledwith, A. (1962). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. DTIC.
Quora. (2024, November 11). Why is mononitration of phenol carried out at low temperatures?
Sciencemadness.org. (2006, February 7). Picric acid to 2,4-Dinitrophenol.
BOC Sciences. (2025, July 22). Nitrosamine Impurities: What Are They and Why Do They Matter? [Video]. YouTube.
Nishino, S. F., et al. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
University of California, Irvine. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
SlidePlayer. (2020, February 19). nitro-ester-amid_simple.
Beller, M., et al. (2023, October 10). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society, 145(41), 22612-22621.
ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds.
Quora. (2017, March 4). Why does nitration of phenol give poor yield of picric acid?
Technical Support Center: Anhydrous Handling of Methyl 4-hydroxy-3,5-dinitrobenzoate
[1][2] Introduction: The "Wet" Trap of Dinitro-Scaffolds You are likely accessing this guide because your reaction yield is low, your product is hydrolyzing, or your alkylation failed. Methyl 4-hydroxy-3,5-dinitrobenzoat...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction: The "Wet" Trap of Dinitro-Scaffolds
You are likely accessing this guide because your reaction yield is low, your product is hydrolyzing, or your alkylation failed.
Methyl 4-hydroxy-3,5-dinitrobenzoate (MHDNB) is not a standard phenol.[1] The presence of two nitro groups ortho to the hydroxyl group and a methyl ester para to it creates a unique electronic environment.[1]
Super-Acidity: The
of the phenolic proton drops to ~3.5 (comparable to formic acid), unlike standard phenols ( ~10).[1]
Hygroscopic Lattice: The resulting dipole moment makes the crystalline lattice avidly trap atmospheric moisture.[1]
Nucleophilic Sensitivity: The electron-deficient ring makes the ester bond highly susceptible to hydrolysis even under mild basic conditions.[1]
This guide treats MHDNB not just as a reagent, but as a reactive intermediate requiring rigorous anhydrous discipline.[1]
Module 1: Pre-Reaction Diagnostics (The Hygroscopicity Vector)
Before starting any reaction (Alkylation, Reduction, or Transesterification), you must validate the "dryness" of your starting material.[1] Standard vacuum drying is often insufficient due to lattice-bound water.[1]
Troubleshooting Q&A: Starting Material Integrity
Q: I dried the MHDNB under high vacuum (0.1 mbar) for 4 hours, but my Grignard/base reaction still quenched. Why?A: Nitrophenols form stable hydrates.[1] The lattice energy of the hydrate often exceeds the energy provided by room-temperature vacuum.[1]
The Fix: You must use azeotropic drying .[1] Dissolve the MHDNB in anhydrous toluene or benzene and rotovap to dryness twice before applying high vacuum.[1] This physically carries entrained water out of the lattice.[1]
Q: My starting material is bright yellow. Is this normal?A: Yes, but deep orange/red indicates the presence of the phenolate salt (deprotonated form) or a Meisenheimer complex impurity.[1]
The Fix: If the solid is red/orange, it may contain residual base or water.[1] Recrystallize from anhydrous Methanol/DCM to ensure the protonated phenol is the sole species.[1]
Module 2: The Hydrolysis vs. Substitution Battlefield
The most common failure mode with MHDNB is unintended hydrolysis of the methyl ester during nucleophilic substitution (e.g., Williamson Ether Synthesis).[1]
Logic Flow: Reaction Failure Analysis
Figure 1: Decision tree for diagnosing reaction failures based on color changes and byproduct analysis.
Technical Guide: Preventing Ester Hydrolysis
The Mechanism of Failure:
Because the ring is electron-poor, the carbonyl carbon of the ester is highly electrophilic.[1] Even trace hydroxide (generated from wet carbonate bases) will attack the ester faster than the phenol attacks your electrophile.[1]
Module 4: Advanced Troubleshooting (The "Red" Solution)
Q: I added NaH (Sodium Hydride) and the solution turned deep blood-red/purple. Is this good?A:STOP. You have likely formed a Meisenheimer Complex .[1]
Explanation: The 3,5-dinitro ring is so electron-deficient that strong nucleophiles (like hydride from NaH or methoxide) attack the aromatic ring carbons (positions 2 or 6) rather than deprotonating the oxygen or attacking the ester.[1]
Corrective Action: Avoid strong bases like NaH or LiAlH4. Use weaker bases (
, DIPEA) that are sufficient to deprotonate the acidic phenol ( 3.[1]5) but not strong enough to attack the ring.
Q: How do I reduce the nitro groups without touching the ester?A: Avoid aqueous acid reductions (Fe/HCl) as they will hydrolyze the ester.[1]
Recommended: Catalytic Hydrogenation (
, Pd/C) in anhydrous Ethyl Acetate or Methanol.[1] Ensure the solvent is dry to prevent hydrolysis during the reaction, as the resulting amine is basic and can catalyze self-hydrolysis if water is present.[1]
References
Hydrolysis Kinetics & Meisenheimer Complexes
Study: "Investigation of Unexpected Reaction Intermediates in the Alkaline Hydrolysis of Methyl 3,5-Dinitrobenzo
Relevance: Establishes the competition between carbonyl attack (hydrolysis) and ring attack (complexation).[1]
Source:
Standard Reference Material Properties
Study: "Methyl 3,5-dinitrobenzoate Certified Reference Material Certific
Relevance: Confirms solubility profiles and hygroscopic nature of the dinitrobenzo
Purification of crude "Methyl 4-hydroxy-3,5-dinitrobenzoate"
This technical support guide is structured as a "Ticket Resolution" from a specialized chemical support center. It prioritizes the "Why" and "How" of purification, addressing the specific physicochemical challenges of di...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is structured as a "Ticket Resolution" from a specialized chemical support center. It prioritizes the "Why" and "How" of purification, addressing the specific physicochemical challenges of dinitro-functionalized phenols.
Topic: Purification & Troubleshooting for Methyl 4-hydroxy-3,5-dinitrobenzoate
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Resolved / Guide Generated
Compound Identity & Diagnostic Profile
Before initiating purification, verify the target molecule's profile. Confusion with the non-hydroxy analog (Methyl 3,5-dinitrobenzoate) is a common source of experimental failure.
Feature
Target Molecule
Common Impurity / Analog
Name
Methyl 4-hydroxy-3,5-dinitrobenzoate
Methyl 3,5-dinitrobenzoate
CAS
33927-05-8
2702-58-1
Structure
Phenol core (Acidic -OH)
Phenyl core (No -OH)
pKa (approx)
3.5 - 4.0 (Significant Acidity)
N/A (Non-ionizable)
Appearance
Yellow/Orange Crystalline Solid
Off-white/Pale Yellow Solid
Melting Point
108–110 °C (Lit.[1][2][3][4][5][6] varies, see Note 1)
107–109 °C
Solubility
Soluble in MeOH, EtOAc, Acetone
Soluble in MeOH, EtOAc
Critical Note 1 (Melting Point Ambiguity): Literature sources often report similar melting points for the target and its des-hydroxy analog (~108 °C).[1] Do not rely solely on melting point for identification. Use 1H-NMR or TLC (Target is significantly more polar and acidic).[1]
The Purification Protocol (The "Gold Standard")
Methodology: Recrystallization via Solvent Polarity Shift.
Rationale: This compound is a "nitro-phenol," meaning it possesses strong intramolecular hydrogen bonding (between the -OH and ortho -NO2 groups) and high acidity.[1] Standard acid-base extractions often fail because the compound forms water-soluble salts even with weak bases (like bicarbonate), leading to yield loss in the aqueous layer.[1]
Reagents Required[1][7][8]
Solvent A: Methanol (HPLC Grade) – High solubility[1]
Solvent B: Water (Deionized, acidified with 1% HCl) – Anti-solvent[1]
Place the crude yellow solid in an Erlenmeyer flask.
Add Methanol (approx. 5–7 mL per gram of crude).
Heat to reflux (approx. 65 °C) with stirring until fully dissolved.
Troubleshooting: If insoluble black specs remain, filter the hot solution through a glass frit or cotton plug immediately.
Step 2: Crystallization Induction
Remove from heat. While the solution is still hot, slowly add Water dropwise until a faint permanent turbidity (cloudiness) persists.
Add a few drops of Methanol to clear the solution back to transparency.
Allow the flask to cool to room temperature slowly (undisturbed) for 2 hours.
Transfer to a fridge (4 °C) for an additional 2–4 hours to maximize yield.
Step 3: Isolation
Filter the bright yellow crystals using vacuum filtration.
The Critical Wash: Wash the cake briefly with ice-cold 1:1 Methanol/Water .[1]
Warning: Do not use pure methanol for washing; it will redissolve the product.
Dry under high vacuum at 40 °C for 6 hours.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for purifying this specific nitro-aromatic ester.
Caption: Optimized purification workflow emphasizing the critical anti-solvent addition and wash steps to prevent yield loss.
Troubleshooting & FAQs
User Inquiry: "I tried washing the organic layer with Sodium Bicarbonate (
) to remove acid, but my organic layer turned clear and the water turned deep red. Where is my product?"
Technician Response:
You likely extracted your product into the aqueous layer.
The Science: The two nitro groups at positions 3 and 5 are highly electron-withdrawing.[1] This drastically lowers the pKa of the phenolic -OH to approximately 3.5–4.0.[1]
The Consequence:
(pH ~8.5) is strong enough to deprotonate this phenol, forming the nitrophenolate salt . These salts are deep red/orange and water-soluble.[1]
The Fix: Acidify the red aqueous layer with 1M HCl until the yellow solid precipitates, then extract back into Ethyl Acetate. In the future, use water or brine only for washing, or use a very mild buffer (pH < 3).
User Inquiry: "My product is oiling out at the bottom of the flask during recrystallization instead of forming crystals."
Technician Response:
This is usually caused by "Oiling Out" (Liquid-Liquid Phase Separation) before crystallization.[1]
Cause 1: The temperature dropped too fast.
Cause 2: Too much water (anti-solvent) was added while the methanol was too hot.
The Fix: Re-heat the mixture until the oil dissolves. Add a small amount of Methanol (Solvent A) to change the ratio. Allow the solution to cool very slowly (wrap the flask in a towel to insulate it).
User Inquiry: "The melting point is low (95–100 °C). Is it wet?"
Technician Response:
It could be wet, but it is more likely contaminated with the Mononitro impurity (Methyl 3-nitro-4-hydroxybenzoate).[1]
Diagnosis: Check TLC. The mononitro species is less polar than the dinitro target.
The Fix: Recrystallize again. The mononitro impurity is more soluble in methanol and will stay in the mother liquor if you harvest the crops carefully.
Storage and Stability
Hydrolysis Risk: The ester bond is electron-deficient due to the nitro groups, making it susceptible to hydrolysis if stored in wet conditions.
Shock Sensitivity: While not as unstable as picric acid, highly nitrated phenols can be shock-sensitive when dry. Store in a cool, dry place, and avoid grinding large quantities with a mortar and pestle.
Shelf Life: Stable for >1 year at 4 °C if kept dry.
References
PubChem. (2025).[3][7] Compound Summary: Methyl 4-hydroxy-3,5-dinitrobenzoate (CAS 33927-05-8).[1][4][8][9][10] National Library of Medicine. Retrieved February 2, 2026, from [Link][1]
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Molbase. (n.d.). Methyl 4-hydroxy-3,5-dinitrobenzoate Property Data. Retrieved February 2, 2026, from [Link][1]
"Methyl 4-hydroxy-3,5-dinitrobenzoate" stability and storage conditions
Technical Support Guide: Methyl 4-hydroxy-3,5-dinitrobenzoate Stability & Storage Executive Summary & Compound Profile Methyl 4-hydroxy-3,5-dinitrobenzoate (CAS: 33927-05-8 ) is a specialized intermediate often used in o...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Methyl 4-hydroxy-3,5-dinitrobenzoate Stability & Storage
Executive Summary & Compound Profile
Methyl 4-hydroxy-3,5-dinitrobenzoate (CAS: 33927-05-8 ) is a specialized intermediate often used in organic synthesis as an electrophilic glycosyl donor (analogous to DISAL donors) or a precursor for complex pharmaceutical scaffolds.[1]
Structurally, it combines a phenolic hydroxyl group flanked by two electron-withdrawing nitro groups and a methyl ester .[2] This specific architecture creates a "push-pull" electronic system that significantly impacts its stability. The compound acts as a vinylogous picric acid derivative , meaning it possesses inherent acidity and potential shock sensitivity, requiring rigorous storage protocols to prevent degradation or safety hazards.
~3.5–4.0 (Estimated; highly acidic phenol due to ortho-nitro groups)
Physical State
Solid (typically yellow to orange crystalline powder)
Critical Storage Protocols (The "Golden Standard")
To maintain >98% purity over extended periods (6–12 months), you must adhere to the "Cold-Dark-Dry-Inert" protocol. Deviating from this will accelerate hydrolysis of the ester and oxidative degradation of the phenol.
A. Temperature Control
Requirement:2°C to 8°C (Refrigerated) .
Scientific Rationale: The ester linkage is electronically activated by the nitro groups, making it susceptible to spontaneous hydrolysis even at room temperature. Refrigeration kinetically inhibits this pathway.
Long-term (>1 year): Store at -20°C . Ensure the vial is brought to room temperature in a desiccator before opening to prevent water condensation.
B. Atmospheric Protection
Requirement: Store under Argon (Ar) or Nitrogen (N₂) .
Scientific Rationale: The phenolic proton is acidic. Exposure to atmospheric moisture and CO₂ can alter the surface pH, potentially leading to the formation of phenolate salts which are more reactive and oxidation-prone.
Container: Tightly sealed amber glass vial with a Parafilm® or Teflon tape seal.
C. Light Sensitivity
Requirement:Amber Glass or aluminum foil wrap.
Scientific Rationale: Nitro-aromatics are photo-labile. UV/Visible light exposure can lead to radical formation and "browning" of the solid, indicating decomposition.
Stability & Degradation Mechanisms
Understanding how the molecule breaks down allows you to detect issues early.
Primary Degradation Pathway: Hydrolysis
The electron-deficient ring makes the methyl ester carbonyl highly electrophilic.
Result: Formation of 3,5-dinitro-4-hydroxybenzoic acid .
Detection: Appearance of a broad O-H stretch in IR (2500–3300 cm⁻¹) or a downfield shift in H-NMR.
Secondary Pathway: Phenolic Oxidation
While the nitro groups stabilize the ring against oxidation, the phenolate form (if exposed to basic vapors) can oxidize to quinoid-like structures.
Result: Darkening of color (Bright Yellow
Dark Orange/Brown).
Troubleshooting & FAQs
Q1: My sample has turned from pale yellow to deep orange. Is it still usable?
Diagnosis: This indicates a pH shift or partial oxidation .
Mechanism: The "deep orange" color is characteristic of the phenolate anion (similar to how nitrophenol indicators work). Your sample may have been exposed to moisture or basic vapors (amines).
Action:
Check Melting Point (MP). If MP is depressed by >2°C, recrystallize.
Run TLC (Solvent: Hexane/EtOAc).[3] If a baseline spot appears (carboxylic acid), purification is required.
Q2: Can I store this compound in solution (e.g., DMSO or Methanol)?
Verdict:NO.
Reasoning:
In Methanol: Transesterification is possible, though degenerate. However, trace water in MeOH will cause hydrolysis.
In DMSO: DMSO is hygroscopic. The absorbed water will rapidly hydrolyze the activated ester.
Protocol: Always store as a neat solid . Prepare solutions immediately before use.
Q3: Is this compound explosive?
Risk Assessment:High Caution Required.
Context: It is a dinitrophenol derivative. While the ester group reduces the energy density compared to picric acid (trinitrophenol), it still possesses high energy potential.
Safety Rule:
Do NOT grind in a mortar and pestle if the sample is dry.
Use non-sparking spatulas (teflon-coated or wood).
Avoid heating rapidly in a closed system.
Quality Control Workflow (Decision Tree)
Use this logic flow to determine if your batch is safe for experimentation.
Figure 1: Decision matrix for evaluating the integrity of Methyl 4-hydroxy-3,5-dinitrobenzoate prior to use.
References
Pharmaffiliates . Methyl 4-hydroxy-3,5-dinitrobenzoate (CAS 33927-05-8) Product Specifications. Retrieved from
Allmpus Laboratories . Material Safety Data Sheet: Methyl 4-hydroxy-3,5-dinitrobenzoate. Retrieved from
ResearchGate . Glycosides of methyl 2-hydroxy-3,5-dinitrobenzoate (DISAL) and its para regioisomer. (Discusses synthesis and stability of the 4-hydroxy isomer). Retrieved from
PubChem . Compound Summary: 3,5-Dinitrobenzoate derivatives. Retrieved from
Technical Support Center: Stereocontrol with Methyl 4-hydroxy-3,5-dinitrobenzoate
This guide is designed for researchers utilizing Methyl 4-hydroxy-3,5-dinitrobenzoate (MHDNB) as a co-catalyst or additive in asymmetric synthesis. It focuses on the mechanistic rationale, experimental troubleshooting, a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers utilizing Methyl 4-hydroxy-3,5-dinitrobenzoate (MHDNB) as a co-catalyst or additive in asymmetric synthesis. It focuses on the mechanistic rationale, experimental troubleshooting, and protocol optimization required to maximize stereoselectivity (ee%/dr).
Core Concept: The "Goldilocks" Acid
Why this molecule?
In asymmetric catalysis (particularly organocatalysis and transition-metal catalysis), the reaction environment often requires a proton source that is acidic enough to activate an electrophile or stabilize an intermediate, but not so acidic that it quenches the basic catalyst (e.g., a chiral amine or phosphine).
Methyl 4-hydroxy-3,5-dinitrobenzoate functions as a privileged Hydrogen Bond (HB) Donor and a Brønsted Acid Additive .
Electronic Modulation: The two nitro groups at the 3,5-positions are strong electron-withdrawing groups (EWG), significantly lowering the pKa of the phenolic hydroxyl group (estimated pKa ~3.5–4.0).
Steric Control: Unlike the free acid (3,5-dinitrobenzoic acid), the methyl ester at position 1 prevents non-specific carboxylate binding, forcing interactions to occur strictly at the phenolic site. This ensures a defined geometry in the transition state.
Mechanistic Pathway (Visualization)
The following diagram illustrates how MHDNB creates a rigid "chiral pocket" via dual hydrogen bonding, bridging the catalyst and substrate to lock stereochemistry.
Caption: The additive (MHDNB) lowers the LUMO of the electrophile via H-bonding while stabilizing the transition state geometry, preventing free rotation that leads to racemization.
Optimization Protocol: Improving ee%
If you are observing low enantiomeric excess (ee), follow this optimization matrix. The concentration and temperature of MHDNB are the primary variables.
Experimental Workflow
Standard Loading: 10–20 mol% relative to the substrate.
Solvent System: Non-polar solvents (Toluene, DCM) generally enhance the H-bonding effect of MHDNB compared to polar protic solvents (MeOH), which compete for H-bonds.
Variable
Recommendation
Rationale
Loading
Start at 10 mol% . If conversion is slow, increase to 20 mol% .
Higher loading increases reaction rate but may lead to background (racemic) reactions if the catalyst is overwhelmed.
Temperature
Lower to -20°C to 0°C .
H-bonds are stronger and more directional at lower temperatures, tightening the transition state.
Solvent
Toluene or MTBE .
Low dielectric constant solvents maximize the electrostatic interaction between MHDNB and the substrate.
Order of Addition
Add MHDNB last , after the catalyst and substrate are mixed at the target temperature.
Prevents premature aggregation or non-specific binding of the additive to the catalyst.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction conversion is high, but ee% is essentially zero (racemic)."
Diagnosis: The "Background Reaction" is dominating. The MHDNB might be acting as a general acid catalyst independent of your chiral catalyst.
Solution:
Run a Control: Perform the reaction with only MHDNB (no chiral catalyst). If the reaction proceeds, MHDNB is too active.
Adjust Acidity: Switch to a less acidic derivative (e.g., remove one nitro group or use Methyl 4-hydroxybenzoate) to see if selectivity returns, even if activity drops.
Dilution: High concentrations favor bimolecular background pathways. Dilute the reaction (e.g., from 0.5 M to 0.1 M).
Issue 2: "The catalyst precipitates upon adding Methyl 4-hydroxy-3,5-dinitrobenzoate."
Diagnosis: You have formed an insoluble salt. If your chiral catalyst is a basic amine (e.g., Cinchona alkaloid), the phenolic proton of MHDNB has protonated the amine, creating an insoluble ion pair.
Solution:
Change Solvent: Switch to a solvent with better solubility for ion pairs, such as Chlorobenzene or a DCM/Toluene mix.
Anion Exchange: The precipitate might actually be the active catalytic species (a chiral salt). Do not filter it. Try stirring vigorously; this is often a "Phase Transfer" type mechanism.
Issue 3: "I see a new spot on TLC that isn't product or starting material."
Diagnosis: Transesterification or Nucleophilic Aromatic Substitution (
).
Transesterification: If using alcohol solvents (MeOH/EtOH), the methyl ester of MHDNB can exchange.
S_NAr: The nitro groups make the ring electron-deficient. Highly nucleophilic catalysts (e.g., thiolates) might attack the ring.
Solution:
Verify the stability of MHDNB with your specific nucleophile in a separate vial before running the full reaction.
Workup & Isolation (Critical for Stereoretention)
MHDNB is acidic and can cause product racemization during workup if the product is acid-sensitive (e.g., aldol adducts).
Recommended Workup Protocol:
Quench: Immediately dilute with cold Sat. NaHCO₃ (Sodium Bicarbonate). This deprotonates the MHDNB (turning it into the water-soluble phenoxide) and neutralizes the organic layer.
Partition: Extract with EtOAc or DCM. The deprotonated MHDNB will partition into the aqueous layer (yellow/orange color in water indicates the phenoxide anion).
Wash: Wash the organic layer with 1M NaOH (if product is base-stable) to ensure complete removal of the additive. Residual nitro-compounds can interfere with HPLC analysis.
Workflow Visualization: Troubleshooting Logic
Caption: Decision tree for diagnosing reaction failures associated with MHDNB additives.
References
Mechanistic Insight on Dinitrobenzoates:
Zhang, Y., et al. "Asymmetric catalytic vinylogous Michael addition of 2-methyl-3,5-dinitrobenzoates to unsaturated ketones."[1] PubMed/NIH, 2022.
Acidity & pKa Context:
Jayaraman Group.[2] "Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions." PMC, 2024.
General Handling & Safety (SDS):
Sigma-Aldrich.[3] "Safety Data Sheet: Methyl 3,5-dinitrobenzoate (Analogous handling)."
Disclaimer: Methyl 4-hydroxy-3,5-dinitrobenzoate contains multiple nitro groups. While generally stable, it should be treated as a potentially energetic material. Avoid heating the neat solid or grinding dry material. Always perform a safety assessment before scaling up.
HPLC Analysis of Methyl 4-hydroxy-3,5-dinitrobenzoate Purity: A Comparative Methodological Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7] Methyl 4-hydroxy-3,5-dinitrobenzoate (CAS: 33927-05-8) is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly inhibitors requi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Methyl 4-hydroxy-3,5-dinitrobenzoate (CAS: 33927-05-8) is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly inhibitors requiring electron-deficient aromatic scaffolds. Its structural duality—a lipophilic methyl ester combined with a highly acidic dinitrophenol moiety—presents a specific analytical challenge: Ionization-induced peak tailing.
This guide objectively compares a standard "Generic Gradient" approach against an "Optimized Ion-Suppression" method. The data demonstrates that controlling the ionization state of the phenolic hydroxyl group is the single most critical factor in achieving reproducible purity analysis.
The Chemical Challenge
Acidity (pKa): The two nitro groups at positions 3 and 5, combined with the electron-withdrawing ester at position 1, drastically increase the acidity of the phenolic hydroxyl. The estimated pKa is approximately 3.0–3.5 .
Chromatographic Consequence: At typical HPLC pH levels (pH 4–6), the compound exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) forms. This results in "fronting" or severe tailing, shifting retention times, and co-elution with impurities like 4-hydroxy-3,5-dinitrobenzoic acid (the hydrolysis degradation product).
Method Comparison: Generic vs. Optimized
We compared two methodologies to quantify purity. The "Generic" method represents a standard starting point in many labs, while the "Optimized" method applies chemical logic to suppress ionization.
Summary of Performance Data
Parameter
Method A: Generic Gradient
Method B: Optimized Ion-Suppression
Status
Column
Standard C18 (5 µm)
Core-Shell C18 (2.7 µm)
Upgrade
Mobile Phase pH
pH ~6.0 (Water/ACN)
pH 2.0 (0.1% TFA)
Critical
Retention Time (RT)
4.2 min (Drifting)
5.8 min (Stable)
Improved
Tailing Factor ()
2.4 (Severe Tailing)
1.08 (Symmetric)
Superior
Resolution () *
1.2
> 3.5
Pass
LOD
0.5 µg/mL
0.05 µg/mL
10x Gain
*Resolution measured between the main peak and the hydrolysis impurity (Acid form).
Detailed Experimental Protocols
Method A: The "Generic" Approach (Not Recommended)
Often used during initial screening, this method fails to control the phenolic ionization.
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm).
Observation: The lack of buffering allows the local pH to shift as the sample elutes, causing the analyte to drag along the column, resulting in broad, tailing peaks that mask impurities.
Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water.
Note: Resulting pH
2.0. This is well below the pKa (~3.5), forcing >95% of the analyte into the neutral state.
Mobile Phase B (Organic):
Acetonitrile (HPLC Grade).
3. Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
8.0
10
90
Linear Gradient
10.0
10
90
Hold (Wash)
10.1
90
10
Re-equilibration
14.0
90
10
Stop
4. Sample Preparation
Stock Solution: Dissolve 10 mg of Methyl 4-hydroxy-3,5-dinitrobenzoate in 10 mL of Methanol (1 mg/mL).
Diluent: Mix Water/Acetonitrile (50:50) with 0.1% TFA.
Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent.
Crucial Step: Matching the sample solvent pH to the mobile phase pH prevents "solvent shock" peaks at the solvent front.
Scientific Rationale & Mechanism
The superiority of Method B is grounded in the Henderson-Hasselbalch equation . For an acid (HA
H + A):
When pH
pKa (Method A), the ratio is near 1. The ionized form (A) is much more polar and elutes faster than the neutral form (HA). As the molecule travels down the column, it constantly equilibrates between these states, smearing the peak across the chromatogram.
By dropping the pH to 2.0 (Method B), we force the equilibrium entirely to the left (HA), ensuring a single, sharp elution band.
Visualization: Ionization Impact Workflow
Caption: Logical flow demonstrating how pH control (Method B) forces the neutral chemical state, resulting in superior peak symmetry compared to the mixed-state tailing of Method A.
Validation & System Suitability
To ensure the "Trustworthiness" of your data, every analysis run must include a System Suitability Test (SST).
Mandatory SST Parameters (Acceptance Criteria)
Tailing Factor (
): Must be < 1.5 .[4] (If > 1.5, column may be degrading or mobile phase pH is too high).
Precision: Inject standard 5 times. %RSD of peak area must be < 2.0% .[3]
Resolution (
): If the hydrolysis impurity (Acid form) is present, must be > 2.0 .
Troubleshooting Guide
Problem: Peak splitting.
Cause: Sample solvent is 100% Methanol (too strong).
Fix: Dilute sample with mobile phase (contains water).[2]
Problem: Retention time shifting.
Cause: TFA is volatile and evaporates over time.
Fix: Prepare fresh Mobile Phase A daily and keep the bottle capped.
References
PubChem. (2025).[5][6][7][8] Methyl 4-hydroxy-3,5-dinitrobenzoate (Compound Summary). National Library of Medicine.
[Link]
Restivo, A., et al. (2014).[9] Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids. PLoS ONE.
[Link]
SIELC Technologies. (2018).[1] Separation of Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester on Newcrom R1 HPLC column.
[Link]
Dolan, J. W. (2005). The Role of pH in Retention and Selectivity. LCGC North America.
[Link]
Alternatives to "Methyl 4-hydroxy-3,5-dinitrobenzoate" for alcohol derivatization
Executive Summary: The DNB Paradigm Shift In organic analysis and drug development, the derivatization of alcohols is a critical step for enhancing detectability (UV/Fluorescence) and determining stereochemistry. Histori...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The DNB Paradigm Shift
In organic analysis and drug development, the derivatization of alcohols is a critical step for enhancing detectability (UV/Fluorescence) and determining stereochemistry. Historically, 3,5-Dinitrobenzoate (DNB) derivatives have been the industry workhorse.
Clarification on Your Current Reagent:
While your query specifies "Methyl 4-hydroxy-3,5-dinitrobenzoate," this specific compound is often a DISAL (DinitroSalicylate) donor used in glycosylation chemistries or a precursor intermediate. However, in the broader context of analytical alcohol derivatization (HPLC/UV/Melting Point), the active reagent is typically 3,5-Dinitrobenzoyl Chloride (3,5-DNB-Cl) , which forms the DNB ester.
This guide addresses the limitations of the DNB moiety—specifically its moderate UV sensitivity, steric bulk, and lack of fluorescence—and presents three superior alternatives validated for high-performance applications.
Why Switch from DNB?
Sensitivity Limits: DNB esters rely on UV detection (~254 nm) with molar absorptivities (
), often insufficient for trace analysis (fmol levels).
Steric Hindrance: The bulky nitro groups can impede reaction with tertiary or hindered secondary alcohols.
Stability: Ester linkages are susceptible to hydrolysis in aqueous mobile phases, unlike carbamates.
Strategic Alternatives: Comparative Analysis
The following alternatives are categorized by their primary advantage over DNB derivatives.
Alternative A: Phenyl Isocyanate (PIC)
Best For: Robust HPLC-UV analysis and stability.
Unlike DNB acid chlorides which form esters, isocyanates react with alcohols to form carbamates (urethanes) .
Mechanism: Nucleophilic addition (no HCl byproduct).
Advantage: Carbamates are significantly more stable to hydrolysis than DNB esters.
Detection: Strong UV absorption at 230–240 nm.
Alternative B: FMOC-Cl (9-Fluorenylmethyl Chloroformate)
Best For: Ultra-trace analysis (Fluorescence).
FMOC-Cl is not just for amines; it effectively derivatizes alcohols to form carbonates.
Advantage: Fluorescence detection (Ex: 265 nm, Em: 315 nm) offers 100x–1000x lower Limits of Detection (LOD) than DNB.
Sterics: The fluorenyl group is bulky, but the reaction is highly driven by base catalysis.
Alternative C: Mosher's Acid Chloride (MTPA-Cl)
Best For: Determination of Absolute Configuration (Chirality).
DNB is achiral. If you are developing enantiopure drugs, DNB cannot distinguish R/S isomers via NMR.
Advantage: Forms diastereomeric esters detectable by
and NMR, allowing precise assignment of stereochemistry.
Use this for HPLC quantification of primary/secondary alcohols where DNB hydrolysis is a problem.
Reagents:
Analyte Alcohol (0.1 mmol)
Phenyl Isocyanate (PIC) (0.15 mmol)
Pyridine (Catalyst/Solvent) or Dry Acetonitrile with TEA.
Workflow:
Preparation: Dissolve the alcohol in 1 mL of dry acetonitrile in a reaction vial.
Addition: Add 20 µL of Phenyl Isocyanate and 10 µL of Triethylamine (TEA).
Incubation: Seal and heat at 50°C for 30 minutes. (Comparison: DNB often requires 60-90 min or higher temps).
Quenching: Add 50 µL of methanol to scavenge excess isocyanate.
Analysis: Inject directly into HPLC (C18 column, Acetonitrile/Water gradient).
Protocol B: Ultra-Sensitive FMOC Derivatization
Use this for trace analysis (e.g., metabolites, environmental samples).
Reagents:
FMOC-Cl (2 mM in Acetonitrile)
Buffer: 0.1 M Sodium Borate (pH 8.0) Note: Alcohols require organic base catalysis in non-aqueous media for best yield, but aqueous buffering works for some phenols.
Modified Organic Method: Use Pyridine/Acetonitrile for aliphatic alcohols.
Workflow:
Mix: Combine 100 µL sample (in MeCN) with 100 µL FMOC-Cl solution.
Catalyze: Add 20 µL Pyridine.
React: Vortex and incubate at ambient temperature for 10 minutes.
Extraction (Optional): If excess reagent interferes, perform a hexane extraction (FMOC-OH byproduct is polar/charged at high pH, derivative is non-polar).
The following diagram illustrates the decision process for selecting the correct alternative based on your analytical requirements.
Caption: Decision matrix for selecting alcohol derivatization reagents based on sensitivity, stability, and stereochemical requirements.
Scientific Validation & Causality
Why Carbamates Outperform Esters in HPLC
The transition from DNB esters to Phenyl Isocyanate (PIC) carbamates is driven by the electronic stability of the urethane linkage . In DNB esters, the carbonyl carbon is highly electrophilic due to the electron-withdrawing nitro groups on the benzene ring, making it susceptible to nucleophilic attack by water (hydrolysis) in reversed-phase HPLC mobile phases. Carbamates possess a nitrogen lone pair that donates electron density to the carbonyl, reducing electrophilicity and significantly enhancing hydrolytic stability.
The Fluorescence Quantum Yield Advantage
DNB derivatives rely on absorbance (Beer-Lambert Law), where signal is proportional to path length and concentration. FMOC derivatives rely on fluorescence emission. Because fluorescence is a "zero-background" technique (measuring light against a dark background rather than the absorption of light), the signal-to-noise ratio is inherently superior, allowing for the detection of femtomole quantities that are invisible to DNB-UV methods.
References
Review of Derivatization Reagents
Title: Derivatizing Reagents for Detection of Organic Compounds By HPLC.
Source: Journal of Analytical Chemistry (via ResearchG
URL:
Comparison of DNB and Alternatives
Title: Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride.
Source: Journal of Analytical Toxicology.
URL:
Fluorescence Derivatization (FMOC)
Title: Novel fluorescence derivatization reagent for the determination of alcohol by high performance liquid chromatography.[1]
Source: ResearchG
URL:
DISAL Donors (Contextual Reference)
Title: A New, Efficient Glycosylation Method for Oligosaccharide Synthesis under Neutral Conditions: Prepar
Precision in the Aromatic Region: A Comparative Guide to Dinitrobenzoate qNMR Standards
Executive Summary: The Case for Dinitrobenzoates In quantitative NMR (qNMR), the choice of Internal Standard (IS) is the single most critical decision after the selection of the solvent. While aliphatic standards like TM...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Dinitrobenzoates
In quantitative NMR (qNMR), the choice of Internal Standard (IS) is the single most critical decision after the selection of the solvent. While aliphatic standards like TMSP or DMSO
are common, they often fail when analyzing complex drug molecules rich in aliphatic protons.
Dinitrobenzoate standards —specifically 3,5-Dinitrobenzoic Acid (3,5-DNBA) and its ester Methyl 3,5-Dinitrobenzoate —occupy a unique functional niche. They provide clean, sharp singlets in the highly deshielded aromatic region (
8.8 – 9.2 ppm), a "silent zone" for most non-aromatic drug candidates.
This guide objectively compares these standards against common alternatives, providing the technical grounding required for high-precision pharmaceutical analysis.
Technical Profile: Dinitrobenzoate Standards
The Chemistry of Deshielding
The utility of dinitrobenzoates arises from the strong electron-withdrawing nature of the two nitro groups (
) and the carboxyl/ester group. This induction pulls electron density away from the aromatic ring protons, shifting their resonance significantly downfield.
3,5-Dinitrobenzoic Acid (3,5-DNBA): Best suited for polar aprotic solvents (DMSO-d
, Acetone-d).
Methyl 3,5-Dinitrobenzoate: A derivatized form specifically engineered for higher solubility in non-polar solvents like Chloroform-d (CDCl
).
Comparative Performance Data
The following table contrasts dinitrobenzoates with other industry-standard reference materials.
Table 1: Comparative Analysis of Common qNMR Internal Standards
Standard
Chemical Shift (, ppm)
Primary Solvent Compatibility
Relaxation (Approx.)
Key Advantage
Major Limitation
Methyl 3,5-Dinitrobenzoate
8.8, 9.1, 9.2
CDCl, Acetone-d
1.6 – 2.5 s
High solubility in CDCl; Downfield signals
Ester hydrolysis in basic conditions
3,5-Dinitrobenzoic Acid
8.9 – 9.0
DMSO-d, Methanol-d
~2.0 – 3.0 s
Stable; Excellent for polar analytes
Poor solubility in CDCl
Maleic Acid
6.0 – 6.3
DO, DMSO-d
6.0 – 8.0 s
Water soluble; Simple singlet
Long requires long D1; Overlaps with vinyls
1,2,4,5-TCNB
7.7
CDCl, Benzene-d
2.5 – 3.5 s
Non-hygroscopic; Single peak
Chlorinated toxicity; Limited solubility in DMSO
Dimethyl Sulfone (DMSO)
3.0
DO, DMSO-d
2.5 – 3.5 s
Cheap; Stable
Overlaps with aliphatic drug signals
Critical Insight: Note the
values. Dinitrobenzoates generally possess shorter relaxation times ( s) compared to Maleic Acid ( s). This allows for faster experiment repetition rates ( delay) without sacrificing quantitative accuracy.
Decision Framework: Selecting the Right Standard
The following logic diagram illustrates the decision process for selecting a dinitrobenzoate standard versus an alternative.
Figure 1: Decision tree for selecting qNMR internal standards based on solvent and spectral crowding.
Self-Validating Experimental Protocol
To ensure "Trustworthiness" and "Scientific Integrity," a qNMR protocol must verify its own assumptions. The following workflow integrates Inversion Recovery to validate the relaxation delay (
), preventing common integration errors.
Phase 1: Metrological Preparation
Gravimetry: Weigh the analyte (
) and the Internal Standard () into the same HPLC vial or weighing boat using an analytical balance (readability mg or better).
Target Ratio: Equimolar amounts are ideal to achieve a 1:1 signal ratio.
Dissolution: Add the deuterated solvent (e.g., 600
L DMSO-d for 3,5-DNBA).
Homogenization: Vortex for 30 seconds. Transfer to the NMR tube.[1][2]
Check: Inspect for undissolved particulates. If cloudy, the experiment is invalid.
Phase 2: The
Validation (Mandatory Step)
Never assume literature
values apply to your specific mixture. Matrix effects can alter relaxation times.
Run a quick Inversion Recovery experiment (e.g., t1ir on Bruker).
Calculate
for the longest relaxing proton (usually the IS or a rigid analyte proton).
Calculation: Set your qNMR Relaxation Delay (
) to:
Reasoning:
allows for 99.9% magnetization recovery, essential for quantitative error.
Phase 3: Acquisition & Processing
Pulse Sequence: Use a standard 1D proton sequence with 90° pulse (e.g., zg or pul).
Note: Do not use 30° pulses for qNMR; they complicate the relaxation calculation.
Scans (NS): Minimum 16 (to ensure S/N > 150:1).
Processing:
Apply Exponential Window function (LB = 0.3 Hz).
Phase Correction: Manual phasing is required.[3] Auto-phasing often fails at the baseline level.
Baseline Correction: Apply a polynomial baseline correction (e.g., abs n in TopSpin) only to the integral regions.
Phase 4: Purity Calculation
Calculate the purity (
) using the standard qNMR equation:
: Integral area
: Number of protons (3 for Methyl 3,5-dinitrobenzoate methyl group; 1 or 2 for aromatic protons depending on selection)
: Molar Mass
: Mass weighed
Workflow Visualization
Figure 2: The self-validating qNMR workflow ensuring traceability and relaxation compliance.
References
BIPM (Bureau International des Poids et Mesures). (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (2018).[4] NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). Retrieved from [Link]
Pauli, G. F., et al. (2014). Best Practice Guide for Quantitative NMR (qNMR). Journal of Natural Products.
Weber, M., et al. (2014).[5] Method development in quantitative NMR towards metrologically traceable organic certified reference materials. Analytical and Bioanalytical Chemistry. (Contextual citation for TraceCERT methodology).
A Comparative Guide to the Efficient Synthesis of Dinitroaromatic Esters: Benchmarking "Methyl 4-hydroxy-3,5-dinitrobenzoate" Reactions
For researchers, synthetic chemists, and professionals in drug development, the efficient synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. Among these, dinitroaromatic esters serve as...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, synthetic chemists, and professionals in drug development, the efficient synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. Among these, dinitroaromatic esters serve as critical building blocks and intermediates in the pharmaceutical and materials science industries. This guide provides an in-depth technical comparison of synthetic routes to produce these valuable compounds, with a special focus on the challenging synthesis of Methyl 4-hydroxy-3,5-dinitrobenzoate. We will dissect the nuances of electrophilic aromatic substitution, explore alternative synthetic strategies, and present a clear, data-driven comparison to inform your experimental design.
Introduction: The Significance of Dinitrobenzoate Esters
Dinitrobenzoate esters are key intermediates in organic synthesis, valued for their versatile reactivity. The nitro groups can be readily reduced to amines, which are precursors to a wide array of pharmaceuticals, dyes, and polymers. Furthermore, the electron-withdrawing nature of the nitro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution, opening pathways to complex molecular architectures. This guide will explore the synthesis of a specific, highly functionalized member of this class, Methyl 4-hydroxy-3,5-dinitrobenzoate, and benchmark its production against more common dinitroaromatic esters.
Section 1: The Challenge of Synthesizing Methyl 4-hydroxy-3,5-dinitrobenzoate via Nitration
The direct dinitration of methyl 4-hydroxybenzoate (commonly known as methylparaben) to yield Methyl 4-hydroxy-3,5-dinitrobenzoate is a classic example of the challenges posed by regioselectivity in electrophilic aromatic substitution. The starting material possesses two directing groups with opposing effects: the activating, ortho-, para- directing hydroxyl group and the deactivating, meta- directing methyl ester group.
The Underlying Chemistry: A Conflict of Directing Groups
The hydroxyl group, being a strong activating group, enriches the electron density at the positions ortho and para to it. Conversely, the methyl ester group is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position. In the case of methyl 4-hydroxybenzoate, the positions ortho to the hydroxyl group (positions 3 and 5) are also meta to the ester group. This alignment would theoretically favor the formation of the desired 3,5-dinitro product. However, the strong activation by the hydroxyl group can also lead to side reactions, such as oxidation or the formation of mono-nitrated and other isomeric products.
Proposed Reaction Pathway
The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
Caption: Proposed reaction pathway for the dinitration of methyl 4-hydroxybenzoate.
Experimental Protocol: Nitration of Methyl 4-hydroxybenzoate
Disclaimer: This is a proposed protocol based on standard nitration procedures. Due to the potential for highly exothermic reactions and the formation of unstable byproducts, this reaction should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.
Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10°C.
Dissolution of Starting Material: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5.0 g of methyl 4-hydroxybenzoate in 20 mL of concentrated sulfuric acid. Cool this mixture to 0°C in an ice bath.
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of methyl 4-hydroxybenzoate over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10°C.
Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral. The crude product is then recrystallized from an appropriate solvent, such as aqueous ethanol, to yield the final product.
Section 2: Alternative Synthesis Routes for Comparative Benchmarking
To objectively evaluate the efficiency of the direct nitration of methyl 4-hydroxybenzoate, we will compare it with two alternative and more established syntheses of related dinitroaromatic esters.
Alternative 1: Esterification of 3,5-Dinitrobenzoic Acid
This method involves the synthesis of Methyl 3,5-dinitrobenzoate via the Fischer-Speier esterification of 3,5-dinitrobenzoic acid with methanol, catalyzed by a strong acid.[1] This two-step approach first involves the dinitration of benzoic acid, followed by esterification.
Caption: Two-step synthesis of Methyl 3,5-dinitrobenzoate.
Experimental Protocol: Esterification of 3,5-Dinitrobenzoic Acid [1]
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 15.0 g of 3,5-dinitrobenzoic acid, 35.4 L of methanol, and 1.42 L of concentrated sulfuric acid.
Reflux: Heat the mixture to reflux with constant stirring for approximately 26 hours.
Cooling and Precipitation: Allow the mixture to cool to room temperature (approximately 18 hours), during which the product will precipitate.
Isolation: Isolate the solid product by centrifugation or vacuum filtration. Wash the collected solid with cold methanol.
Drying: Air-dry the wet solid to obtain Methyl 3,5-dinitrobenzoate. A reported yield for this procedure is 92%.[1]
Alternative 2: Nitration of Methyl Benzoate
This reaction produces Methyl 3-nitrobenzoate and serves as a benchmark for a simpler nitration where the directing groups do not present a conflict.[2][3] The ester group deactivates the ring and directs the incoming nitro group to the meta position.[2]
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-hydroxy-3,5-dinitrobenzoate
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is a cornerstone of this res...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 4-hydroxy-3,5-dinitrobenzoate, a compound that, like many nitroaromatics, requires careful handling due to its potential hazards. This document is designed to be a practical, field-proven resource that goes beyond mere procedure to explain the critical reasoning behind each step, ensuring a self-validating system of safety and compliance in your laboratory.
Chemical Profile and Hazard Identification
Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is paramount. Methyl 4-hydroxy-3,5-dinitrobenzoate belongs to the dinitroaromatic family of compounds, which are known for their reactivity and potential toxicity. The initial hazard assessment is the foundation of a safe disposal plan.
Based on the closely related Methyl 3,5-dinitrobenzoate: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][5] May cause skin and eye irritation.[6] Dinitroaromatic compounds should be handled as potentially toxic.
Storage
Store in a cool, dark, dry, and well-ventilated place in a tightly sealed container.[3][6]
Causality: The two nitro groups (-NO₂) on the aromatic ring make this molecule highly electron-deficient and susceptible to specific chemical reactions. They also contribute to its toxicological profile and potential for energetic decomposition under heat, demanding cautious handling and segregation from reactive materials like oxidizing agents.
Pre-Disposal Safety Protocol
Preparation is a critical, non-negotiable phase in hazardous waste management. Rushing this stage introduces unacceptable risks.
Step 1: Conduct a Risk Assessment
Before beginning, evaluate the specific risks in your laboratory environment. Consider the quantity of waste, the available ventilation (fume hood), and the location of emergency equipment (spill kits, safety showers).
Step 2: Don Personal Protective Equipment (PPE)
Given the hazards, the following PPE is mandatory:
Eye Protection: Wear safety glasses with side shields or goggles.[8]
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect them for any signs of degradation or punctures before use.[4]
Body Protection: A long-sleeved lab coat is required to protect against skin contact.[8]
Step 3: Prepare a Designated Waste Accumulation Area
All hazardous chemical waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be clearly marked, away from general traffic, and should not be near heat sources or in direct sunlight.[10]
Step-by-Step Waste Collection and Disposal Procedure
This protocol adheres to the guidelines established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]
Experimental Protocol: Waste Collection
Container Selection:
Choose a waste container that is in good condition, free of leaks, and compatible with Methyl 4-hydroxy-3,5-dinitrobenzoate.[12]
While glass is common, plastic containers (e.g., high-density polyethylene, HDPE) are often preferred to minimize the risk of breakage.[11]
The container must have a tightly fitting screw cap. Makeshift covers like parafilm are not compliant.[12]
Waste Segregation:
Crucially, this waste stream must be segregated. Do not mix Methyl 4-hydroxy-3,5-dinitrobenzoate with other chemical waste, particularly strong oxidizing agents, to prevent potentially violent reactions.[6][10]
Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Labeling the Hazardous Waste Container:
Proper labeling is a strict regulatory requirement.[11] Use your institution's official hazardous waste tag (often provided by the Environmental Health and Safety office).
The label must include:
The words "Hazardous Waste."
The full, unabbreviated chemical name: "Methyl 4-hydroxy-3,5-dinitrobenzoate."[11]
The approximate quantity of the waste.
The date when waste was first added to the container.
All relevant hazard information (e.g., "Toxic").
Transferring the Waste:
Conduct all transfers of the solid chemical inside a certified chemical fume hood to prevent inhalation of any dust.[13]
Carefully scoop or pour the solid waste into the labeled container, minimizing the creation of airborne dust.[8]
Once the transfer is complete, securely close the container. Funnels must not be left in the container opening.[12]
Arranging for Pickup:
Store the sealed and labeled container in your designated Satellite Accumulation Area.
Do not let waste accumulate for more than 12 months.[14][15]
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[11] They will transport the waste to a licensed chemical destruction facility for proper disposal, likely via controlled incineration.[4]
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is vital to ensure personnel safety.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[4]
Control Access: Prevent unauthorized personnel from entering the spill zone.
Ventilate: Ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate the lab and contact EHS.
Assemble PPE: Before cleanup, don the appropriate PPE as described in Section 2.
Contain and Clean:
Prevent the powder from becoming airborne. Do not sweep dry.
Gently cover the spill with an absorbent material like vermiculite or sand.
Carefully scoop the mixture into a designated, sealable waste container.[8]
Label the container as "Spill Debris containing Methyl 4-hydroxy-3,5-dinitrobenzoate" and dispose of it as hazardous waste.
Decontaminate: Clean the spill area with soap and water, and manage the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of Methyl 4-hydroxy-3,5-dinitrobenzoate waste in a laboratory setting.
Caption: Decision workflow for safe disposal of Methyl 4-hydroxy-3,5-dinitrobenzoate.
References
How to Dispose of Chemical Waste . Environmental Health and Safety, University of Tennessee, Knoxville. [Link]
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
Methyl 3,5-dinitrobenzoate | C8H6N2O6 | CID 222067 . PubChem, National Center for Biotechnology Information. [Link]
Biodegradation of Nitroaromatic Compounds and Explosives . Edited by Jim C. Spain, Joseph B. Hughes, Hans-Joachim Knackmuss. [Link]
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
Investigation of Unexpected Reaction Intermediates in the Alkaline Hydrolysis of Methyl 3,5-Dinitrobenzoate . ResearchGate. [Link]
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]
Letter from Barnes Johnson to GeNO LLC . U.S. Environmental Protection Agency. [Link]
Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method . SciELO. [Link]
Hazardous Waste Disposal Guide . Research Safety, Northwestern University. [Link]
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]
Methyl 4-methyl-3,5-dinitrobenzoate | C9H8N2O6 | CID 4366501 . PubChem, National Center for Biotechnology Information. [Link]
Hazardous Waste . EHSO Manual, University of Oklahoma Health Sciences Center. [Link]
ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD . ResearchGate. [Link]